PSI TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H51F3N4O10 |
|---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H50N4O8.C2HF3O2/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3;3-2(4,5)1(6)7/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42);(H,6,7)/t21-,22-,24-,25-,27-;/m0./s1 |
InChI Key |
DCCRGIXOEPOQJI-BGGSUVIVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PSI (TFA Salt) as a Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI, also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[1][2] It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins.[1][2][3] By inhibiting the proteasome, PSI disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of cellular stress responses, including apoptosis and the unfolded protein response (UPR).[2][3] This technical guide provides a comprehensive overview of PSI, including its mechanism of action, quantitative inhibition data, experimental protocols, and its effects on key cellular signaling pathways. The trifluoroacetic acid (TFA) salt form of PSI is commonly used in research settings.
Mechanism of Action
PSI, as a peptide aldehyde, exerts its inhibitory effect by forming a reversible covalent bond with the active site threonine residues of the proteasome's catalytic β-subunits. Specifically, the aldehyde functional group of PSI reacts with the hydroxyl group of the N-terminal threonine in the active site to form a hemiacetal adduct. This adduct sterically hinders the access of protein substrates to the catalytic site, thereby inhibiting the proteasome's proteolytic activity. While PSI is known to be a selective inhibitor of the chymotrypsin-like activity (β5 subunit), its effects on the trypsin-like (β2) and caspase-like (β1) activities are less characterized.
Quantitative Inhibition Data
The inhibitory potency of PSI is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proteasome's activity by 50%. The IC50 values for PSI can vary depending on the cell type and the specific proteasome subunit being assayed.
| Proteasome Subunit Activity | Cell Type | IC50 (µM) |
| Chymotrypsin-like (β5) | Epithelioid Mesothelioma Cells | 4[4] |
| Chymotrypsin-like (β5) | Sarcomatoid Mesothelioma Cells | 16[4] |
| Trypsin-like (β2) | Not Reported | - |
| Caspase-like (β1) | Not Reported | - |
Note: The provided IC50 values are specific to the cell types tested and should be considered as a reference. It is recommended to determine the IC50 of PSI for the specific cell line or purified proteasome used in your experiments.
Experimental Protocols
In Vitro Proteasome Activity Assay
This protocol describes the measurement of the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
PSI (TFA salt)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)
-
DMSO (for dissolving PSI)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of PSI in DMSO.
-
Prepare serial dilutions of PSI in Assay Buffer to create a range of inhibitor concentrations.
-
In a black 96-well plate, add the following to each well:
-
Assay Buffer
-
PSI solution (or DMSO for control)
-
Purified 20S proteasome (e.g., 0.5 µg)
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for at least 30 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the percentage of proteasome inhibition against the PSI concentration to determine the IC50 value.
Workflow for In Vitro Proteasome Inhibition Assay:
Caption: Workflow for determining the in vitro IC50 of PSI.
Cell-Based Proteasome Activity Assay
This protocol measures the chymotrypsin-like proteasome activity in cultured cells treated with PSI.
Materials:
-
Cultured cells
-
PSI (TFA salt)
-
Cell culture medium
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP
-
Fluorogenic Substrate: Suc-LLVY-AMC
-
96-well cell culture plate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of PSI (e.g., 1-20 µM) or DMSO (vehicle control) for the desired time (e.g., 4-24 hours).[4]
-
Wash the cells with PBS and then lyse them with Lysis Buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a black 96-well plate, add equal amounts of protein lysate from each treatment group.
-
Add Assay Buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at 37°C.
-
Normalize the proteasome activity to the total protein concentration for each sample.
Workflow for Cell-Based Proteasome Activity Assay:
Caption: Workflow for measuring proteasome activity in PSI-treated cells.
Signaling Pathways Modulated by PSI
Proteasome inhibition by PSI triggers a cascade of cellular events by disrupting the degradation of key regulatory proteins. This leads to the modulation of several critical signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.
PSI, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα.[3][5] This leads to the accumulation of the inactive NF-κB/IκBα complex in the cytoplasm, thereby blocking NF-κB-mediated gene transcription. Micromolar concentrations of PSI have been shown to be effective in preventing NF-κB activation.[3][5]
PSI-Mediated Inhibition of the NF-κB Pathway:
Caption: PSI blocks NF-κB activation by preventing IκBα degradation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Proteasome inhibition is a well-established trigger of apoptosis in cancer cells. PSI has been shown to induce apoptosis in various cell lines, including mesothelioma and leukemia cells.[4][5] The induction of apoptosis by proteasome inhibitors can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in PSI-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment with PSI leads to the cleavage and activation of caspase-3.[4][6]
PSI-Induced Apoptosis Pathway:
Caption: PSI induces apoptosis via the mitochondrial pathway.
Activation of the Unfolded Protein Response (UPR)
The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition by PSI leads to endoplasmic reticulum (ER) stress.[7] This, in turn, activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6.
-
PERK Pathway: Proteasome inhibitors can block the degradation of ATF4, a key transcription factor downstream of PERK.[7]
-
IRE1α Pathway: Proteasome inhibitors like bortezomib (B1684674) have been shown to trigger the splicing of XBP1 mRNA by IRE1α, leading to the production of the active XBP1s transcription factor.[8][9]
-
ATF6 Pathway: While direct evidence for PSI's effect on ATF6 is limited, general proteasome inhibition is known to induce the entire UPR cascade.
If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response, contributing to cell death.
PSI-Induced Unfolded Protein Response:
Caption: PSI triggers the UPR, leading to adaptive or apoptotic responses.
Conclusion
PSI (TFA salt) is a valuable research tool for studying the multifaceted roles of the ubiquitin-proteasome system in cellular physiology and disease. Its ability to potently and selectively inhibit the chymotrypsin-like activity of the proteasome allows for the targeted investigation of pathways regulated by protein degradation. This technical guide provides essential information for researchers utilizing PSI, from its fundamental mechanism of action and quantitative inhibitory properties to detailed experimental protocols and its impact on critical signaling networks. A thorough understanding of these aspects will facilitate the effective use of PSI in advancing our knowledge of proteasome biology and its therapeutic potential.
References
- 1. Frontiers | Spliced XBP1 Levels Determine Sensitivity of Multiple Myeloma Cells to Proteasome Inhibitor Bortezomib Independent of the Unfolded Protein Response Mediator GRP78 [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Proteasome inhibitor PSI induces apoptosis in human mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition enhances the induction and impairs the maintenance of late-phase long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ER stress arm XBP1s plays a pivotal role in proteasome inhibition-induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spliced XBP1 Levels Determine Sensitivity of Multiple Myeloma Cells to Proteasome Inhibitor Bortezomib Independent of the Unfolded Protein Response Mediator GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde (Proteasome Inhibitor I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde, also known as Proteasome Inhibitor I (PSI), is a potent and cell-permeable peptide aldehyde that functions as a reversible inhibitor of the 20S proteasome's chymotrypsin-like activity.[1][2][3][4] This inhibition leads to a cascade of downstream cellular effects, including the accumulation of ubiquitinated proteins, induction of apoptosis, and modulation of key signaling pathways such as NF-κB.[3][4] Consequently, Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde has demonstrated significant biological activities, including anti-neoplastic, immunosuppressive, and antiviral properties, making it a valuable tool in cancer research, immunology, and virology. This technical guide provides a comprehensive overview of the biological activity of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Core Biological Activity: Proteasome Inhibition
The primary mechanism of action for Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde is the selective inhibition of the chymotrypsin-like activity of the multicatalytic proteinase complex (MPC), also known as the 20S proteasome.[2][3][5] This enzymatic activity is crucial for the degradation of a majority of intracellular proteins, which are targeted for destruction via the ubiquitin-proteasome pathway.
Quantitative Data: Inhibition of Cell Proliferation
Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde has been shown to inhibit the proliferation of various cancer cell lines, particularly those of hematological origin. The following table summarizes the 50% cytotoxic concentration (CC50) values in primary effusion lymphoma (PEL) cell lines after 24 hours of treatment.
| Cell Line | CC50 (nM) |
| BJAB | 205 |
| Ramos | 190 |
| BC3 | 22.0 |
| BCBL1 | 53.0 |
| Data from MedchemExpress product information for PSI.[6] |
Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted from a method used to assay the inhibitory activities of peptide aldehydes on the 20S proteasome.[3]
Materials:
-
Purified 20S proteasome
-
Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde (PSI)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer: 20 mM Tris-HCl, pH 7.8
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde in DMSO.
-
In a 96-well plate, incubate purified 20S proteasome (e.g., 1 µg) with various concentrations of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde in the assay buffer.
-
Add the fluorogenic substrate (e.g., 50 µM final concentration) to initiate the reaction. The total reaction volume should be 100 µL.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence of the released AMC (7-amido-4-methylcoumarin) using a spectrofluorometer with excitation and emission wavelengths of 380 nm and 440 nm, respectively.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Modulation of the NF-κB Signaling Pathway
A critical consequence of proteasome inhibition by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. By inhibiting IκBα degradation, Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde prevents NF-κB activation.[4]
Quantitative Data: Inhibition of NF-κB Activity
-
At a concentration of 50 nM, Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde decreases the transcriptional activity of NF-κB by 52% after 6 hours of treatment in PEL cells.[6]
Signaling Pathway Diagram: NF-κB Inhibition by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde
Caption: Inhibition of the NF-κB signaling pathway by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
This protocol provides a general framework for assessing NF-κB DNA binding activity.
Materials:
-
Nuclear extraction buffer
-
Poly(dI-dC)
-
Radiolabeled or fluorescently-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site
-
Non-denaturing polyacrylamide gel
-
EMSA binding buffer
Procedure:
-
Nuclear Extract Preparation: Treat cells with Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde for the desired time and concentration. Prepare nuclear extracts from treated and untreated cells.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) (a non-specific competitor), and EMSA binding buffer. Incubate on ice.
-
Probe Binding: Add the labeled NF-κB probe to the reaction mixture and incubate at room temperature.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run the electrophoresis in a cold room.
-
Detection: Dry the gel and expose it to X-ray film (for radiolabeled probes) or scan using an appropriate imager (for fluorescently-labeled probes). A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.
Immunosuppressive and Antiviral Activities
The inhibition of NF-κB by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde underlies its immunosuppressive and antiviral properties.
Immunosuppressive Effects
Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde acts as a potent immunosuppressant by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is achieved by preventing the activation of macrophages.
Antiviral Activity
Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde has been shown to inhibit the replication of Human Immunodeficiency Virus (HIV) in vitro and exhibit antiviral effects against Herpes Simplex Virus type 1 (HSV-1) in vivo. The antiviral mechanism is linked to the inhibition of NF-κB, which is a crucial host cell factor for the replication of many viruses.
Experimental Workflow: Assessing Antiviral Activity
Caption: General experimental workflow for assessing the antiviral activity of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde.
Conclusion
Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde is a multifaceted research compound with significant biological activities stemming from its potent and selective inhibition of the proteasome's chymotrypsin-like activity. Its ability to modulate the NF-κB signaling pathway makes it a valuable tool for investigating and potentially targeting disease processes involving inflammation, cancer cell proliferation, and viral replication. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important molecule. Further research is warranted to fully elucidate its therapeutic applications.
References
- 1. Translation of 15‐lipoxygenase mRNA is inhibited by a protein that binds to a repeated sequence in the 3′ untranslated region. | The EMBO Journal [link.springer.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteasome inhibitor bortezomib (PS-341) inhibits growth and induces apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors prevent tumor cell proliferation in HHV-8-unrelated PEL-like lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
The Impact of Proteasome Inhibitor (PSI) Trifluoroacetate Salt on Ubiquitin-Protein Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating a multitude of cellular processes. Inhibition of the 26S proteasome, a key component of the UPS, leads to the accumulation of polyubiquitinated proteins and is a validated strategy in cancer therapy. This technical guide provides an in-depth analysis of the effects of the proteasome inhibitor PSI, specifically its trifluoroacetate (B77799) (TFA) salt, on the accumulation of ubiquitin-protein conjugates. We will explore the molecular mechanisms, detail experimental protocols for quantification, present data on the cellular consequences, and illustrate the key signaling pathways involved.
Introduction: The Ubiquitin-Proteasome System and Its Inhibition
The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells, playing a pivotal role in maintaining cellular homeostasis. The process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex. This targeted degradation is essential for the regulation of numerous cellular functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2]
Proteasome inhibitors (PSIs) are a class of compounds that block the catalytic activity of the proteasome. By doing so, they prevent the degradation of polyubiquitinated proteins, leading to their accumulation within the cell.[3][4] This disruption of protein homeostasis can trigger a variety of downstream effects, including the induction of apoptosis, making PSIs potent therapeutic agents, particularly in oncology. One such synthetic peptide proteasome inhibitor is known as PSI. Commercially, it is often supplied as a trifluoroacetate (TFA) salt.[3][5] This document will focus on the effects of PSI (TFA salt) on ubiquitin-protein conjugates.
Mechanism of Action: How PSI Leads to Ubiquitin-Protein Conjugate Accumulation
PSI functions as a potent, reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome, a core component of the 26S proteasome.[3] The inhibition of this proteolytic activity prevents the breakdown of proteins that have been marked for degradation by the ubiquitin pathway.
The process of protein ubiquitination is a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[1][6] This cascade results in the covalent attachment of ubiquitin, a small regulatory protein, to lysine (B10760008) residues on the target protein, often forming a polyubiquitin chain. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation.[2][6]
By blocking the proteasome's function, PSI causes a cellular build-up of these K48-linked polyubiquitinated proteins.[4] This accumulation of ubiquitin-protein conjugates is a hallmark of proteasome inhibition and can be readily observed and quantified in experimental settings.[3][4]
Quantitative Analysis of Ubiquitin-Protein Conjugate Accumulation
The accumulation of high-molecular-weight ubiquitin-protein conjugates following treatment with proteasome inhibitors can be quantified using several methods, most commonly western blotting followed by densitometric analysis.
Table 1: Illustrative Quantitative Data of Ubiquitin-Protein Conjugate Accumulation Following PSI Treatment
| Cell Line | PSI (TFA salt) Concentration | Treatment Duration | Fold Increase in Ubiquitin-Protein Conjugates (relative to control) | Method of Quantification | Reference |
| HT4 (mouse neuronal) | 10 µM | 4 hours | ~3-fold | Densitometry of Western Blot | [7] (adapted) |
| SH-SY5Y (human neuroblastoma) | 50 nM | 24 hours | Significant increase (area >150 kDa) | Densitometry of Western Blot | [8][9] (adapted) |
| HCT116 (human colon cancer) | 0.5 µM (Bortezomib) | 24 hours | Substantial accumulation | Immunoblot | [4] |
Note: The data in this table is illustrative and compiled from descriptions of quantitative analyses in the cited literature. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Culture and Treatment with PSI (TFA salt)
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of PSI Stock Solution: Dissolve PSI (TFA salt) in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Cell Treatment: The following day, dilute the PSI stock solution in fresh culture medium to the desired final concentrations. A vehicle control (e.g., DMSO) should be included. It is also recommended to include a positive control, such as the well-characterized proteasome inhibitor MG-132.
-
Incubation: Incubate the cells for the desired time points. Time-course experiments are recommended to determine the optimal duration of exposure for observing the accumulation of ubiquitinated proteins.
Preparation of Cell Lysates for Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), to preserve the ubiquitination status of proteins.[10]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blot Analysis of Ubiquitinated Proteins
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a gradient gel (e.g., 4-15%) to effectively resolve the high-molecular-weight ubiquitin smears.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes ubiquitin. A monoclonal antibody that detects both mono- and poly-ubiquitinated proteins is recommended. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the intensity of the high-molecular-weight smear of ubiquitinated proteins (typically above 150 kDa) using densitometry software.[8][9] Normalize the data to a loading control, such as β-actin or GAPDH.
Experimental Workflow for Analyzing PSI TFA Effect on Ubiquitin-Protein Conjugates
Signaling Pathways Affected by Ubiquitin-Protein Conjugate Accumulation
The accumulation of ubiquitinated proteins induced by proteasome inhibitors like PSI triggers a complex cellular response, impacting multiple signaling pathways that are crucial for cell survival and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation.[11][12] This inhibition of the pro-survival NF-κB pathway is a major mechanism by which proteasome inhibitors induce apoptosis in cancer cells.
JNK and p53 Signaling Pathways
Proteasome inhibition can also lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key component of the cellular stress response. The accumulation of misfolded and ubiquitinated proteins can induce endoplasmic reticulum (ER) stress, which is a potent activator of JNK. Activated JNK can, in turn, promote apoptosis through various mechanisms.
Furthermore, proteasome inhibitors can lead to the stabilization and activation of the tumor suppressor protein p53. Under normal conditions, p53 levels are kept low through proteasome-mediated degradation. Inhibition of the proteasome leads to the accumulation of p53, which can then induce cell cycle arrest and apoptosis.
Signaling Pathways Affected by Proteasome Inhibition
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification, including for proteasome inhibitors like PSI.[13] It forms a salt with the peptide, which can improve its stability and solubility. While some studies have suggested that TFA itself can have biological effects at high concentrations, in the context of using PSI (TFA salt) as a research tool, the observed effects on ubiquitin-protein conjugate accumulation are overwhelmingly attributed to the inhibitory action of the PSI peptide on the proteasome.[14][15] It is standard practice to use a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) in experiments to account for any potential effects of the solvent or the counter-ion.
Conclusion
The proteasome inhibitor PSI, in its trifluoroacetate salt form, is a valuable tool for studying the ubiquitin-proteasome system. Its potent inhibition of the proteasome leads to a robust and quantifiable accumulation of ubiquitin-protein conjugates. This cellular event triggers a cascade of signaling pathways, ultimately leading to apoptosis in many cell types. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of PSI and other proteasome inhibitors on cellular protein homeostasis. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics targeting the ubiquitin-proteasome system.
References
- 1. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. amsbio.com [amsbio.com]
- 6. Ubiquitin-like protein conjugation and the ubiquitin–proteasome system as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MG132-mediated inhibition of the ubiquitin–proteasome pathway ameliorates cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pervasive role of ubiquitin conjugation in activation and termination of IκB kinase pathways | EMBO Reports [link.springer.com]
- 13. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
The Core Mechanism of Proteasome Inhibitor-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical regulator of intracellular protein degradation, maintaining cellular homeostasis by eliminating misfolded or damaged proteins and controlling the levels of key regulatory proteins. In cancer cells, which often exhibit high rates of protein synthesis and are heavily reliant on the UPS for survival, the proteasome has emerged as a key therapeutic target. Proteasome inhibitors (PSIs) are a class of drugs that block the activity of the proteasome, leading to an accumulation of regulatory proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, the initiation of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the core mechanisms by which PSIs induce apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Quantitative Data on PSI-Induced Apoptosis
The efficacy of various proteasome inhibitors in inducing apoptosis has been quantified across numerous cancer cell lines. The following tables summarize key data points, including IC50 values, changes in apoptotic cell populations, and effects on key signaling molecules.
Table 1: IC50 Values of Proteasome Inhibitors in Various Cancer Cell Lines
| Proteasome Inhibitor | Cancer Type | Cell Line | IC50 Value (nM) | Incubation Time (h) | Citation |
| Bortezomib | Multiple Myeloma | RPMI-8226 | ~10 | 72 | |
| Prostate Cancer | PC3 (parental) | 32.8 | 48 | [1] | |
| Prostate Cancer | PC3 (resistant) | 346 | 48 | [1] | |
| Carfilzomib (B1684676) | Multiple Myeloma | RPMI-8226 | 10.73 (µM) | 48 | [2] |
| Multiple Myeloma | MOLP-8 | 12.20 (µM) | 48 | [2] | |
| Multiple Myeloma | NCI-H929 | 26.15 (µM) | 48 | [2] | |
| Multiple Myeloma | OPM-2 | 15.97 (µM) | 48 | [2] | |
| Breast Cancer | MDA-MB-361 | 6.34 | 72 | [3] | |
| Breast Cancer | T-47D | 76.51 | 72 | [3] | |
| Non-Small Cell Lung Cancer | A549, H1993, H520, H460, H1299 | <1.0 - 36 | 96 | [4] | |
| Small Cell Lung Cancer | SHP77, DMS114 | <1 - 203 | 96 | [4] | |
| MG132 | Glioma | C6 | 18,500 | 24 | [5] |
| Ovarian Cancer | ES-2 | <2,000 | - | [6] | |
| Ovarian Cancer | HEY-T30 | <2,000 | - | [6] | |
| Ovarian Cancer | OVCAR-3 | <2,000 | - | [6] |
Table 2: Quantitative Effects of Proteasome Inhibitors on Apoptosis and Related Markers
| Proteasome Inhibitor | Cell Line | Parameter Measured | Result | Citation |
| Bortezomib | H460 (Lung Cancer) | ROS Generation | Elevation after 3-6 hours | [7] |
| Jurkat (T-cell leukemia) | Caspase-3 Activation | Early activation | [8] | |
| Multiple Myeloma Cells | NF-κB Activity | Enhanced in patient samples | [9] | |
| Carfilzomib | Multiple Myeloma Cell Lines | Apoptotic Rate (at 25 nM, 48h) | MOLP-8: 15.20% ± 0.2%, RPMI-8226: 20.73% ± 0.21%, NCI-H929: 16.55% ± 2.00%, OPM-2: 15.00% ± 2.84% | [2] |
| MG132 | C6 (Glioma) | Proteasome Activity Inhibition (at 18.5 µM, 3h) | ~70% | [5] |
| C6 (Glioma) | ROS Increase | > 5-fold | [5] | |
| LNCaP (Prostate Cancer) | Apoptosis | Markedly induced at 5 µM | [10] | |
| Osteosarcoma Cells | Cells in G2 Phase | Increase from ~8% to ~40-45% | [11] |
Core Signaling Pathways in PSI-Induced Apoptosis
Proteasome inhibition triggers a complex network of signaling events that converge on the apoptotic machinery. The primary mechanisms include the induction of the Unfolded Protein Response (UPR) due to ER stress, modulation of the NF-κB pathway, and stabilization of the tumor suppressor p53.
The Unfolded Protein Response (UPR) and ER Stress
The accumulation of ubiquitinated proteins following proteasome inhibition leads to a state of "ER stress," activating the UPR.[2][12] While initially a pro-survival response, sustained UPR activation shifts the balance towards apoptosis. Key events include the upregulation of the pro-apoptotic transcription factor CHOP/GADD153 and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which are localized to the ER membrane.[13][14]
Modulation of the NF-κB Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of cell survival, and its constitutive activation is a hallmark of many cancers.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for the degradation of IκB, which allows NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, PSIs prevent IκB degradation, thereby suppressing the canonical NF-κB signaling pathway and promoting apoptosis.[1][15] However, in some contexts, PSIs have been shown to induce non-canonical NF-κB activation, highlighting the complexity of this pathway's regulation.[9]
Stabilization of p53 and the Intrinsic Apoptotic Pathway
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Under normal conditions, p53 levels are kept low through proteasomal degradation mediated by its negative regulator, MDM2. Proteasome inhibitors stabilize p53, leading to its accumulation and the transcriptional activation of pro-apoptotic target genes, such as PUMA and Noxa.[16][17] These proteins belong to the Bcl-2 family and act to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis.[18]
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments commonly used to investigate PSI-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
Proteasome inhibitor (e.g., Bortezomib, Carfilzomib, MG132)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Prepare serial dilutions of the proteasome inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the proteasome inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Aspirate the MTT solution carefully without disturbing the formazan (B1609692) crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cells of interest
-
Proteasome inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the proteasome inhibitor as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[20]
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within 1 hour.[20]
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell culture plates
-
Cells of interest
-
Proteasome inhibitor
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Induce apoptosis in cells by treating with the desired proteasome inhibitor.
-
Pellet 1-5 x 10⁶ cells per sample.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[21]
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.[21]
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration) and incubate at 37°C for 1-2 hours.[21]
-
Read the absorbance at 400-405 nm in a microplate reader.[21]
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins, such as cleaved PARP, cleaved caspase-3, and Bcl-2 family members.
Materials:
-
Cell culture plates
-
Cells of interest
-
Proteasome inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the proteasome inhibitor and harvest as previously described.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 3. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines [mdpi.com]
- 7. Reactive oxygen species generation and mitochondrial dysfunction in the apoptotic response to Bortezomib, a novel proteasome inhibitor, in human H460 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of proteasome inhibitors on cell cycle and apoptotic pathways in human YT and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Proteasome inhibitors abolish cell death downstream of caspase activation during anti-microtubule drug-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. Proteasome inhibitors decrease paclitaxel-induced cell death in nasopharyngeal carcinoma with the accumulation of CDK1/cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide to the Target Specificity and Selectivity of a Peptide-based STAT3 Inhibitor (PSI TFA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of a cell-permeable, peptide-based Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, commonly referred to as PSI TFA. For the purpose of this document, we will focus on the well-characterized peptide inhibitor with the sequence Pro-{Tyr(PO3H2)}-Leu-Lys-Thr-Lys, tethered to a membrane-translocating sequence (mts), and supplied as a trifluoroacetate (B77799) (TFA) salt. This peptide is designed to competitively inhibit the dimerization and subsequent downstream signaling of STAT3.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors.[1][2] Upon activation by upstream kinases such as Janus kinases (JAKs) and Src family kinases, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[3] This phosphorylation event triggers the formation of STAT3 homodimers or heterodimers with other STAT family members through reciprocal interactions between the SH2 domain of one STAT3 monomer and the phosphotyrosine motif of another.[3] These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating the transcription of genes involved in cell proliferation, survival, differentiation, and angiogenesis.[4]
Persistent activation of STAT3 is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and immune evasion.[5] Consequently, the development of selective STAT3 inhibitors is a promising therapeutic strategy for cancer and other diseases characterized by aberrant STAT3 signaling. Peptide-based inhibitors, designed to mimic the STAT3 SH2 domain-binding motif, represent a targeted approach to disrupt STAT3 dimerization and function.
The Peptide-based STAT3 Inhibitor (PSI): PpYLKTK-mts
The focus of this guide is a specific cell-permeable STAT3 inhibitor peptide. This peptide consists of a core inhibitory sequence, pYLKTK (phosphorylated Tyrosine-Leucine-Lysine-Threonine-Lysine), which is a high-affinity ligand for the STAT3 SH2 domain.[6] To facilitate cellular uptake, this core sequence is conjugated to a membrane-translocating sequence (mts). The complete amino acid sequence of this inhibitor is:
Pro-{Tyr(PO3H2)}-Leu-Lys-Thr-Lys-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-Leu-Ala-Ala-Pro [1]
This peptide is typically supplied as a trifluoroacetate (TFA) salt, which is a common counterion used in peptide purification.
Target Specificity and Selectivity
The therapeutic utility of a targeted inhibitor is critically dependent on its specificity for the intended target and its selectivity over other related proteins. The PpYLKTK-mts peptide has been evaluated for its ability to selectively inhibit STAT3 over other members of the STAT family.
Quantitative Analysis of Inhibitory Activity
While precise IC50 values for the PpYLKTK-mts peptide are not consistently reported across the literature, studies on similar phosphopeptide inhibitors provide valuable insights into the expected potency and selectivity. The inhibitory activity is typically assessed by measuring the disruption of STAT3 DNA binding or dimerization.
| Target | Inhibitor | Assay Type | IC50 / K D | Reference |
| STAT3 | PpYLKTK | EMSA | Significant reduction in DNA binding | [6] |
| STAT1 | PpYLKTK | EMSA | Lesser reduction in DNA binding | [6] |
| STAT5 | PpYLKTK | EMSA | No effect on DNA binding | [6] |
| STAT3 | GpYLPQTV-NH2 | SPR | K D = 24 nM | [7] |
| STAT3 | Hybrid Peptide 14aa | SPR | K D = 900 nM | [8] |
| STAT3 | Hybrid Peptide 14ba | SPR | K D = 205 nM | [8] |
| STAT3 | Hybrid Peptide 14ba | EMSA | IC50 = 5 ± 1 μM | [7] |
Note: The data for GpYLPQTV-NH2 and the hybrid peptides are included to provide a comparative context for the binding affinities and inhibitory concentrations of high-affinity STAT3-binding peptides.
Based on electrophoretic mobility shift assays (EMSA), the PpYLKTK peptide demonstrates a clear preference for inhibiting the DNA binding activity of STAT3. It shows a reduced effect on STAT1 and no significant inhibition of STAT5 at comparable concentrations.[6] This selectivity is crucial, as STAT1 and STAT5 are involved in distinct and often tumor-suppressive signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the specificity and selectivity of peptide-based STAT3 inhibitors.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
Principle: EMSA is used to detect the binding of proteins to specific DNA sequences. The migration of a labeled DNA probe is retarded or "shifted" upon binding to a protein, resulting in a band with lower mobility in a non-denaturing polyacrylamide gel. This assay can be used to assess the ability of an inhibitor to disrupt the formation of the STAT3-DNA complex.
Detailed Protocol:
-
Preparation of Nuclear Extracts:
-
Culture cells (e.g., v-Src transformed NIH 3T3 fibroblasts with constitutive STAT3 activation) to 80-90% confluency.
-
Lyse the cells in a hypotonic buffer to isolate the nuclei.
-
Extract nuclear proteins using a high-salt buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).
-
-
Preparation of Labeled DNA Probe:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE).
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Binding buffer (e.g., containing Tris-HCl, KCl, EDTA, DTT, glycerol).
-
Nuclear extract (typically 5-10 µg).
-
The peptide inhibitor (PpYLKTK-mts) at various concentrations or a vehicle control.
-
-
Pre-incubate the mixture at room temperature for 10-20 minutes to allow the inhibitor to interact with STAT3.
-
Add the labeled DNA probe to the reaction mixture.
-
Incubate at room temperature for an additional 20-30 minutes to allow for STAT3-DNA binding.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a nylon membrane for chemiluminescent detection (for non-radioactive probes).
-
Analyze the intensity of the shifted bands corresponding to the STAT3-DNA complex to determine the inhibitory effect of the peptide.
-
Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization
Principle: Co-IP is used to study protein-protein interactions. An antibody against a specific protein is used to pull down that protein from a cell lysate, along with any interacting partners. The presence of the interacting partner is then detected by Western blotting. This assay can determine if an inhibitor disrupts the dimerization of STAT3.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding differentially tagged STAT3 proteins (e.g., HA-STAT3 and FLAG-STAT3).
-
Treat the cells with the peptide inhibitor (PpYLKTK-mts) or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the second tag (e.g., anti-FLAG antibody) to detect the co-immunoprecipitated STAT3 protein.
-
Also, probe for the immunoprecipitated protein (e.g., anti-HA) to confirm a successful pulldown.
-
The reduction in the amount of co-immunoprecipitated STAT3 in the presence of the inhibitor indicates the disruption of STAT3 dimerization.
-
Signaling Pathways and Mechanism of Action
The PpYLKTK-mts peptide inhibitor acts by directly targeting the SH2 domain of STAT3. This competitive inhibition prevents the reciprocal binding of the phosphotyrosine of one STAT3 monomer to the SH2 domain of another, which is a critical step for dimerization.
Canonical STAT3 Signaling Pathway and Point of Inhibition
Experimental Workflow for Inhibitor Characterization
Conclusion
The peptide-based STAT3 inhibitor, PpYLKTK-mts, demonstrates a high degree of specificity for STAT3, with a clear selectivity over other STAT family members such as STAT1 and STAT5. Its mechanism of action involves the direct competitive inhibition of the STAT3 SH2 domain, thereby preventing the crucial dimerization step required for its activation and downstream signaling. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other similar peptide-based inhibitors. The targeted nature of this inhibitor underscores its potential as a valuable research tool and a promising candidate for the development of novel therapeutics for STAT3-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Cytotoxicity of Proteasome Inhibitor I (PSI) TFA
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome Inhibitor I (PSI), chemically known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[1][2] It specifically targets the chymotrypsin-like (CT-L) activity of the 20S proteasome complex.[1] The ubiquitin-proteasome pathway (UPP) is the primary system for regulated intracellular protein degradation in eukaryotic cells, playing a crucial role in homeostasis, cell cycle progression, apoptosis, and signal transduction.[3][4]
Malignant cells, characterized by high rates of proliferation and protein turnover, are particularly dependent on proteasome function to degrade misfolded or pro-apoptotic proteins, making them more susceptible to the cytotoxic effects of proteasome inhibition than normal cells.[5][6] By blocking proteasome activity, PSI leads to the accumulation of proteins that promote cell cycle arrest and apoptosis, establishing it as a compound of significant interest in cancer research.[1][6] This document provides a technical overview of the in vitro cytotoxicity of PSI, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action: Proteasome Inhibition and Apoptosis Induction
The primary mechanism of PSI-induced cytotoxicity involves the inhibition of the 26S proteasome.[7] This large multi-catalytic protease complex is responsible for degrading proteins that have been tagged with ubiquitin. PSI's aldehyde component effectively blocks the CT-L proteolytic activity located in the β5 subunit of the 20S core particle.[8]
This inhibition has several critical downstream consequences:
-
Inhibition of the NF-κB Pathway: In many cancer cells, the Nuclear Factor-κB (NF-κB) transcription factor is constitutively active and drives the expression of genes that promote proliferation and suppress apoptosis.[5][9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[10] Activation of the canonical NF-κB pathway requires the phosphorylation and subsequent ubiquitination of IκB, marking it for degradation by the proteasome.[7][10] By inhibiting the proteasome, PSI prevents IκB degradation.[5][10] This causes IκB to accumulate, sequestering NF-κB in the cytoplasm and blocking its anti-apoptotic signaling.[9]
-
Accumulation of Pro-Apoptotic Proteins: The proteasome degrades key tumor suppressor and pro-apoptotic proteins, including p53 and Bax.[5] Inhibition by PSI leads to the accumulation of these proteins, shifting the cellular balance towards apoptosis.[5]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinylated proteins due to proteasome inhibition can trigger the unfolded protein response (UPR) and ER stress, which can ultimately lead to apoptosis.[6][9]
The culmination of these events is the activation of the apoptotic cascade, making proteasome inhibitors potent anti-neoplastic agents.[1]
References
- 1. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | C32H50N4O8 | CID 9960660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel proteasome inhibitor suppresses tumor growth via targeting both 19S proteasome deubiquitinases and 20S proteolytic peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer [jci.org]
- 8. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Proteasome Inhibition by PSI: A Technical Guide
This technical guide provides an in-depth overview of the foundational research concerning Proteasome Inhibitor I (PSI), a key tool in cell biology and drug discovery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PSI's mechanism of action, its impact on critical cellular signaling pathways, and the experimental methodologies used for its characterization.
Introduction to Proteasome Inhibitor I (PSI)
Proteasome Inhibitor I, also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, cell-permeable, and reversible inhibitor of the proteasome. It belongs to the class of peptide aldehydes, which are among the earliest synthetic inhibitors used to study the function of the ubiquitin-proteasome system (UPS).[1] The UPS is the primary non-lysosomal pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2] PSI primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome core particle. Its ability to block the degradation of ubiquitinated proteins makes it an invaluable research tool for elucidating the roles of the proteasome in various physiological and pathological states.
Mechanism of Action
PSI functions by inhibiting the catalytic activity of the proteasome. The 26S proteasome is a large multi-protein complex responsible for degrading proteins that have been tagged with ubiquitin.[2][3] The core of this complex is the 20S proteasome, which contains the proteolytic active sites. These sites are categorized based on their substrate specificity: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) (β1 subunit).[4]
PSI, as a peptide aldehyde, forms a reversible covalent bond with the N-terminal threonine residue of the proteasome's active sites, primarily inhibiting the chymotrypsin-like activity. This blockade prevents the degradation of targeted proteins, leading to their accumulation within the cell. The buildup of these proteins, many of which are key regulators of cellular pathways, disrupts cellular homeostasis and can trigger specific signaling cascades, most notably those leading to cell cycle arrest and apoptosis.[3][5]
Key Signaling Pathways Modulated by PSI
Proteasome inhibition by PSI has pleiotropic effects, impacting a multitude of signaling pathways critical for cell survival and proliferation.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα.[6][8] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival.[6][9]
PSI prevents the degradation of phosphorylated IκBα, causing it to accumulate while still bound to NF-κB.[9] This stabilization of the IκBα-NF-κB complex effectively blocks NF-κB's nuclear translocation and subsequent transcriptional activity, thereby inhibiting its pro-survival functions.[6][9]
A primary consequence of proteasome inhibition by PSI is the induction of apoptosis, or programmed cell death.[10] This occurs through the modulation of multiple pro- and anti-apoptotic proteins, affecting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Proteasome inhibition leads to the accumulation of pro-apoptotic proteins like p53.[3][11] Activated p53 can transcriptionally upregulate pro-apoptotic BH3-only proteins such as PUMA and Noxa.[11][12] These proteins, in turn, activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[13][14] Furthermore, proteasome inhibition prevents the degradation of other pro-apoptotic proteins, shifting the balance towards apoptosis.[3]
-
Extrinsic Pathway: PSI can induce the formation of cytosolic platforms containing TRAIL-receptor 2 (TRAIL-R2), FADD, and RIPK1, which serve to activate caspase-8 independently of ligand binding.[15] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further amplifies the intrinsic pathway.[3][15]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition causes significant ER stress, triggering the Unfolded Protein Response (UPR).[3][16] Prolonged or severe ER stress activates pro-apoptotic arms of the UPR, which can lead to caspase activation and cell death.[16][17]
Quantitative Data: In Vitro Efficacy of PSI
The potency of a proteasome inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell viability or enzyme activity) by 50%. The IC50 of PSI can vary depending on the cell line and the duration of exposure.
| Cell Line Type | Cell Line Name | Duration of Treatment | IC50 Value (µM) | Reference |
| Human Mesothelioma (Epithelioid) | STAV-AB | 24 hours | 4.0 | [10] |
| Human Mesothelioma (Sarcomatoid) | STAV-FCS | 24 hours | 16.0 | [10] |
Table 1: Reported IC50 values for PSI in different human cancer cell lines.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of PSI.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., mesothelioma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of PSI concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.
This assay directly measures the chymotrypsin-like activity of the proteasome in cell lysates.[18][19]
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT). Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Assay Reaction: In a black 96-well plate, add 20-50 µg of protein lysate to each well. Add assay buffer to a final volume of 90 µL.
-
Inhibitor Treatment (Control): For inhibitor-treated samples, pre-incubate the lysate with PSI at the desired concentration for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of a fluorogenic substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY-AMC) to a final concentration of 20-50 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the fluorescence curve.
This technique is used to detect the cleavage of key proteins involved in apoptosis, such as caspase-3.[10]
-
Sample Preparation: Treat cells with PSI for the desired time. Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Caspase-3, which detects both the full-length pro-caspase and the cleaved, active fragments) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved caspase-3 fragments indicates apoptosis induction.
References
- 1. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitor PSI induces apoptosis in human mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors induce apoptosis in human lung cancer cells through a positive feedback mechanism and the subsequent Mcl-1 protein cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase activation and apoptosis in response to proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome inhibition triggers the formation of TRAIL receptor 2 platforms for caspase-8 activation that accumulate in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome Inhibitor PS-341 Induces Apoptosis through Induction of Endoplasmic Reticulum Stress-Reactive Oxygen Species in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ubiqbio.com [ubiqbio.com]
- 19. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of PSI Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of peptide-based proteasome inhibitors (PSIs). It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.
Introduction to the Ubiquitin-Proteasome System and Its Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins in eukaryotes. This process is essential for maintaining protein homeostasis and regulating a multitude of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, is a large, multi-catalytic complex that recognizes and degrades polyubiquitinated proteins.
The catalytic core of the 26S proteasome is the 20S proteasome, which harbors three distinct proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit).[1][2] Given its central role in cellular regulation, the proteasome has emerged as a significant therapeutic target, particularly in oncology. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle progression in cancer cells, ultimately inducing cell death.[1]
Peptide-based inhibitors, often mimicking the natural substrates of the proteasome, have been at the forefront of PSI development. These inhibitors typically feature an electrophilic "warhead" that covalently or non-covalently interacts with the active site threonine residue of the proteasome's catalytic subunits.[3] This guide will delve into the discovery, synthesis, and biological evaluation of these important therapeutic agents.
Signaling Pathways
The following diagram illustrates the ubiquitin-proteasome pathway, highlighting the key enzymatic steps leading to protein degradation and the point of intervention for proteasome inhibitors.
Caption: The Ubiquitin-Proteasome Pathway and Point of Inhibition.
Quantitative Data on PSI Peptide Inhibitors
The potency and selectivity of PSI peptide inhibitors are critical parameters in their development. The following table summarizes the inhibitory concentrations (IC50) and, where available, the inhibition constants (Ki) for several representative peptide-based inhibitors against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the constitutive proteasome (c) and immunoproteasome (i).
| Inhibitor Class | Inhibitor | Target Subunit | IC50 (nM) | Ki (nM) | Reference(s) |
| Peptide Aldehyde | MG132 (Z-Leu-Leu-Leu-al) | β5c | 100 | - | [4] |
| Cbz-Glu(OtBu)-Phe-Leucinal | β5c | <10 | - | [3] | |
| Cbz-Glu(OtBu)-Leu-Leucinal | β5c | <10 | - | [3] | |
| O1Pent-VVMR-al | β2c | 19 | - | [5] | |
| Ahx-IPMD-al | β1c | 141 | 83 | [5] | |
| Peptide Boronate | Bortezomib | β5c | 0.161 | 0.56 | [6][7] |
| Bortezomib | β1c | - | - | [1] | |
| ZY-2 | β5c | 6.66 (RPMI-8226 cells) | - | [8] | |
| 7f | β5c | 0.079 | - | [6] | |
| Peptide Epoxyketone | Carfilzomib | β5c/β5i | - | - | [9] |
| ONX 0914 (PR-957) | β5i | 51 | - | [10] | |
| PR-924 | β5i | <51 | - | [10] | |
| Ac-hFLFL-epoxide | β5c | - | - | [7] | |
| LU-002i | β2i | 3000 (apparent) | - | ||
| LU-102 | β2c | - | - |
Experimental Protocols
Synthesis of a Representative Peptide Aldehyde Inhibitor (MG132)
This section provides a representative protocol for the synthesis of MG132 (Z-Leu-Leu-Leu-al) based on standard solid-phase peptide synthesis (SPPS) and solution-phase modification techniques.
Materials:
-
Rink Amide resin
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Lithium aluminum hydride (LAH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell Rink Amide resin in DMF for 1 hour.
-
Activate Fmoc-Leu-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 30 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Peptide Chain Elongation:
-
Repeat steps 1 (using Fmoc-Leu-OH) and 2 for the next two leucine (B10760876) residues to assemble the tripeptide (Leu-Leu-Leu).
-
-
N-terminal Capping (Benzyloxycarbonyl protection):
-
After the final Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with Cbz-Cl (3 eq) and DIEA (5 eq) in DCM for 2 hours.
-
Wash the resin with DCM (5x) and DMF (5x).
-
-
Cleavage from Resin and Reduction to Peptide Alcohol:
-
Cleave the protected peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dissolve the crude peptide in anhydrous THF and cool to 0°C.
-
Slowly add LAH (1.5 eq) and stir for 1-2 hours at 0°C.
-
Quench the reaction by sequential addition of water, 15% NaOH, and water.
-
Filter the mixture and concentrate the filtrate to obtain the crude peptide alcohol (Z-Leu-Leu-Leucinol).
-
-
Oxidation to Peptide Aldehyde:
-
Dissolve the crude peptide alcohol in DCM.
-
Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 1-2 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude peptide aldehyde, MG132.
-
Purification by Reversed-Phase HPLC
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 30 minutes.
-
Detection: 220 nm.
Protocol:
-
Dissolve the crude MG132 in a minimal amount of DMF or DMSO and dilute with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated preparative column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical HPLC and confirm the molecular weight by mass spectrometry.
-
Pool the fractions with >95% purity and lyophilize to obtain the final product as a white powder.
In Vitro 20S Proteasome Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a PSI against the purified 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate Stock: 10 mM Suc-LLVY-AMC (for chymotrypsin-like activity) in DMSO
-
Test Inhibitor Stock: 10 mM in DMSO
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the wells of the 96-well plate, add 80 µL of Assay Buffer.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. Include a "no inhibitor" control (10 µL of Assay Buffer with DMSO) and a "no enzyme" control.
-
Add 10 µL of a 10x working solution of the 20S proteasome (e.g., 2.5 nM final concentration) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of a 10x working solution of the fluorogenic substrate (e.g., 100 µM final concentration) to all wells.
-
Immediately place the plate in the pre-warmed fluorometric plate reader and measure the fluorescence intensity kinetically for 30-60 minutes.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proteasome Activity Assay (Proteasome-Glo™)
This protocol is based on the commercially available Proteasome-Glo™ Cell-Based Assay from Promega, which measures proteasome activity in living cells.
Materials:
-
Proteasome-Glo™ Cell-Based Reagent (containing a luminogenic substrate, e.g., Suc-LLVY-aminoluciferin)
-
Cultured cells (e.g., in a white-walled 96-well plate)
-
Test inhibitor
-
Luminometer
Protocol:
-
Plate cells in a white-walled 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test inhibitor for the desired time (e.g., 1-4 hours). Include untreated and vehicle controls.
-
Equilibrate the plate to room temperature.
-
Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions.
-
Add a volume of the Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of proteasome inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Experimental and Logical Workflows
Drug Discovery Workflow for PSI Peptide Inhibitors
The discovery of novel PSI peptide inhibitors typically follows a structured workflow from initial screening to lead optimization.
Caption: A typical drug discovery workflow for PSI peptide inhibitors.
High-Throughput Screening (HTS) Workflow
A more detailed look at the HTS phase for identifying novel proteasome inhibitors.[6]
Caption: Workflow for a high-throughput screening campaign.
Lead Optimization Logical Flow
The lead optimization phase involves a cyclical process of design, synthesis, and testing to improve the properties of a lead compound.
Caption: The iterative cycle of lead optimization for PSI development.
Conclusion
The development of peptide-based proteasome inhibitors has revolutionized the treatment of certain cancers, most notably multiple myeloma. This guide has provided a technical framework for understanding the key aspects of their discovery and synthesis, from the underlying biology of the ubiquitin-proteasome system to detailed experimental protocols and strategic workflows. The continued exploration of novel peptide scaffolds, warheads, and delivery strategies promises to yield next-generation PSIs with improved efficacy, selectivity, and safety profiles, further expanding their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 3. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards subunit-specific proteasome inhibitors: synthesis and evaluation of peptide alpha',beta'-epoxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Lead Optimization | Case Study [conceptlifesciences.com]
- 10. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for the Use of Proteasome Inhibitor (PSI) TFA Salt in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome inhibitors are powerful tools for studying the ubiquitin-proteasome system (UPS) and are utilized as therapeutic agents, particularly in oncology.[1][2] These compounds block the activity of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins.[1][2] Inhibition of this pathway leads to the accumulation of regulatory and pro-apoptotic proteins, ultimately inducing cell cycle arrest and apoptosis, making it a key target in cancer research.[3][4]
A common and potent proteasome inhibitor is PSI, a peptide aldehyde that specifically targets the chymotrypsin-like activity of the proteasome.[3][5] Synthetic peptides like PSI are frequently purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that often employs trifluoroacetic acid (TFA).[6][7][8] Consequently, the final peptide product is typically supplied as a TFA salt.
While essential for purification, residual TFA can act as a confounding variable in biological experiments.[9] It has been demonstrated that TFA can exert its own biological effects, including the inhibition or stimulation of cell proliferation, even at nanomolar concentrations.[6][10][11] Therefore, it is critical to account for the presence of the TFA counter-ion when using PSI-TFA in cell culture experiments to ensure that the observed effects are attributable to the proteasome inhibitor itself.[9][10]
Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome pathway is a critical cellular process for maintaining protein homeostasis. Proteins targeted for degradation are tagged with ubiquitin molecules. The proteasome, a multi-catalytic protease complex, recognizes and degrades these ubiquitinated proteins.[2][4]
Proteasome inhibitors like PSI block the catalytic sites of the proteasome.[3] This leads to several downstream effects:
-
Accumulation of Ubiquitinated Proteins: The most direct consequence is a buildup of proteins that would normally be degraded.
-
Cell Cycle Arrest: Key cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p27Kip1), are substrates of the proteasome. Their accumulation halts cell cycle progression.[3][5]
-
Induction of Apoptosis: Inhibition of the proteasome prevents the degradation of pro-apoptotic proteins (e.g., p53, Bax) and disrupts the NF-κB signaling pathway, which controls the expression of anti-apoptotic genes.[4]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, which can lead to apoptosis if the stress is prolonged.[4]
The Confounding Role of Trifluoroacetic Acid (TFA)
TFA is a strong acid used to cleave synthetic peptides from the resin and as an ion-pairing agent during HPLC purification.[8][12] As a result, the final lyophilized peptide is a salt with TFA as the counter-ion.[10]
Key considerations for TFA in cell culture:
-
Biological Activity: TFA itself can impact cell viability and proliferation.[6][7] Studies have shown that TFA can inhibit the growth of cell types like osteoblasts and chondrocytes at concentrations as low as 10-100 nM.[6][10]
-
Experimental Variability: The presence of TFA can introduce unpredictable fluctuations in experimental data, potentially leading to the misinterpretation of the peptide's true biological activity.[9][10]
-
Recommendation: To mitigate these effects, it is highly recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl), before conducting cell culture experiments.[6][10]
Data Presentation: Quantitative Effects of PSI and TFA
The following tables summarize quantitative data gathered from published studies. These values should be used as a starting point, as optimal concentrations will vary with the cell line and experimental conditions.
Table 1: Reported Effective Concentrations of Proteasome Inhibitors
| Compound | Cell Line | Concentration | Effect | Citation |
| PSI | HL60 (Human Leukemia) | 50 µM | Induction of apoptosis and DNA fragmentation. | [5] |
| PSI (Z-Ile-Glu(O-t-Bu)-Ala-Leu-al) | General | IC50 = 0.25 µM (acidic) | Inhibition of chymotrypsin-like activity. | [5] |
| MG132 | Human Malignant Pleural Mesothelioma | > 0.25 µM | Inhibition of cell proliferation. | [13] |
| Lactacystin | HEK-293T | 10-25 µM | Inhibition of proteasome activity. | [14] |
| Bortezomib | HEK 293T, RAW 264.7 | 20 µM | Blockade of proteasome activity. | [14] |
Table 2: Reported Biological Effects of TFA
| Cell Type | TFA Concentration | Effect | Citation |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and proliferation. | [6][7] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell proliferation. | [6][7] |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis. | [10] |
Experimental Protocols
Protocol 1: TFA Counter-Ion Exchange to Hydrochloride (HCl) Salt
This protocol should be performed before preparing stock solutions for cell culture experiments to minimize the confounding effects of TFA.
Materials:
-
PSI-TFA peptide
-
100 mM Hydrochloric Acid (HCl), sterile
-
Nuclease-free water, sterile
-
Lyophilizer
Procedure:
-
Dissolve the PSI-TFA peptide in 100 mM HCl.
-
Let the solution stand at room temperature for a minimum of one minute.
-
Flash-freeze the solution using liquid nitrogen.
-
Lyophilize the frozen sample overnight to remove the liquid and obtain the peptide as an HCl salt.
-
To ensure complete exchange, it is recommended to repeat this process 2-3 times.[11]
-
After the final lyophilization, the PSI-HCl peptide is ready for reconstitution.
Protocol 2: Preparation of PSI Stock Solution
Materials:
-
PSI-HCl peptide
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
Procedure:
-
Based on the manufacturer's instructions or the desired stock concentration (e.g., 10-20 mM), calculate the required volume of DMSO.
-
Add the DMSO to the vial containing the lyophilized PSI-HCl peptide.
-
Vortex thoroughly to ensure the peptide is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.[15]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 3: Cell Treatment with PSI
Materials:
-
Cultured cells in appropriate growth medium
-
PSI-HCl stock solution
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Plate the cells at a suitable density in multi-well plates and allow them to adhere and resume growth (typically overnight).
-
Dose-Response Preparation: Prepare serial dilutions of the PSI-HCl stock solution in fresh cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO, typically <0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PSI or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal time will depend on the cell type and the specific endpoint being measured.
-
Endpoint Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay, Western blot for protein accumulation, or apoptosis assay.
Protocol 4: Western Blot for Accumulation of Ubiquitinated Proteins
This protocol verifies that PSI is effectively inhibiting the proteasome in the treated cells.
Materials:
-
Cell lysates from PSI-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Lysates: After treatment, wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal. A high-molecular-weight smear, representing the accumulation of polyubiquitinated proteins, should be visible in the lanes from PSI-treated cells, confirming proteasome inhibition.[15]
Visualizations
Caption: Signaling pathway of proteasome inhibition by PSI.
Caption: Experimental workflow for using PSI in cell culture.
References
- 1. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 3. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the cell death program by inhibition of proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com.cn [genscript.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 13. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitors [labome.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Proteasome Inhibitor-Induced Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)
Introduction
These application notes provide a detailed protocol for inducing apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) using a proteasome inhibitor. While the initial topic specified the "PSI TFA protocol," publicly available scientific literature does not describe a specific protocol under this name. "PSI" is a known proteasome inhibitor (carbobenzoxy-L-isoleucyl-gamma-t-butyl-L-glutamyl-L-alanyl-L-leucinal), but its combined use with Trifluoroacetic Acid (TFA) for apoptosis induction in HUVECs is not documented. Therefore, this document focuses on a well-characterized and widely used proteasome inhibitor, Bortezomib, to induce apoptosis in HUVECs. Bortezomib is a selective 26S proteasome inhibitor that has been shown to potently inhibit cellular growth and induce apoptosis in vascular endothelial cells.[1][2] The protocols and data presented here are compiled from established research and are intended for researchers, scientists, and drug development professionals working on angiogenesis and apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the effects of the proteasome inhibitor Bortezomib on HUVECs.
Table 1: Dose-Dependent Effect of Bortezomib on HUVEC Growth Inhibition
| Bortezomib Concentration | Growth Inhibition (IC50) | Reference |
| Various | 2 nM | [2] |
Table 2: Time- and Dose-Dependent Induction of Apoptotic Markers in HUVECs by Bortezomib
| Treatment | Cleaved Caspase 3 Activation | PARP Cleavage | Ubiquitinated Protein Accumulation | Reference |
| Bortezomib (0.01 µM for 24h) | - | - | Observed | [1] |
| Bortezomib (0.1 µM for 24h) | Activated | Observed | Observed | [1] |
| Bortezomib (0.1 µM over time) | Time-dependent increase | Time-dependent increase | Time-dependent increase | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess Bortezomib-induced apoptosis in HUVECs.
Protocol 1: HUVEC Culture and Maintenance
-
Cell Source: Obtain cryopreserved Human Umbilical Vein Endothelial Cells (HUVECs) from a commercial supplier.
-
Culture Medium: Use Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided growth factors.
-
Thawing: Rapidly thaw the vial of HUVECs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete EGM-2.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Seeding: Aspirate the supernatant and gently resuspend the cell pellet in fresh EGM-2. Seed the cells onto a culture flask pre-coated with 0.1% gelatin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. Use cells between passages 2 and 6 for experiments to ensure consistency and reliable results.
Protocol 2: Bortezomib Treatment of HUVECs
-
Cell Seeding: Seed HUVECs in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will allow them to reach 80-90% confluency at the time of treatment.
-
Bortezomib Preparation: Prepare a stock solution of Bortezomib in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM).
-
Cell Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the various concentrations of Bortezomib. Include a vehicle control (medium with the solvent at the same concentration used for the highest Bortezomib dose).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C and 5% CO₂.
Protocol 3: Apoptosis Assessment by Western Blot
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Cell Harvesting: Following Bortezomib treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Mandatory Visualizations
References
- 1. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PSI (L-685,458) TFA in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PSI (Proteasome Inhibitor), chemically known as L-685,458, is a potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease.[1] The trifluoroacetate (B77799) (TFA) salt of L-685,458 is a common formulation used in research. This document provides detailed application notes and experimental protocols for the use of PSI (L-685,458) TFA in neuroscience research, with a focus on its application in studying Alzheimer's disease and Notch signaling pathways.
L-685,458 acts as a transition-state analog inhibitor of the aspartyl protease activity of γ-secretase.[1] This enzyme complex is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to generate amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms that accumulate as plaques in the brains of Alzheimer's patients.[1] By inhibiting γ-secretase, L-685,458 effectively reduces the production of these Aβ peptides.[2]
Furthermore, γ-secretase is a key enzyme in the Notch signaling pathway, a critical pathway involved in cell fate decisions, neuronal development, and synaptic plasticity.[3] Notch signaling is initiated by the cleavage of the Notch receptor by γ-secretase, which releases the Notch Intracellular Domain (NICD) to translocate to the nucleus and regulate gene expression.[4][5] L-685,458 also inhibits this cleavage, making it a valuable tool for studying the role of Notch signaling in various neurological processes.[2]
Data Presentation
The following tables summarize the quantitative data for PSI (L-685,458) TFA, providing a clear comparison of its inhibitory activity across different substrates and cell lines.
Table 1: In Vitro Inhibitory Activity of L-685,458
| Target | Assay System | IC50 | Reference |
| γ-Secretase Activity | Amyloid β-protein precursor | 17 nM | [2] |
| Aβ40 Production | SH-SY5Y human neuroblastoma cells | 48 nM | |
| Aβ42 Production | SH-SY5Y human neuroblastoma cells | 67 nM | |
| Aβ40 Production | CHO cells expressing human AβPP695 | 113 nM | [2] |
| Aβ42 Production | CHO cells expressing human AβPP695 | 248 nM | [2] |
| Aβ40 Production | Neuro2A cells expressing human AβPP695 | 402 nM | [2] |
| Aβ42 Production | Neuro2A cells expressing human AβPP695 | 775 nM | [2] |
| APP-C99 Cleavage | --- | 301.3 nM | [2] |
| Notch-100 Cleavage | --- | 351.3 nM | [2] |
| Signal Peptide Peptidase (SPP) | HEK293 cells | 10 µM |
Table 2: In Vivo Efficacy of L-685,458
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Mouse Hepatoma Model | Percutaneous | 5 mg/kg for 2 weeks | Anti-tumor effects, diminished HES1 staining | [2] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic pathway of APP processing and the inhibitory action of PSI (L-685,458).
References
- 1. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The Canonical Notch Signaling Pathway: Structural And Biochemical Insights Into Shape, Sugar, And Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PGC-1α in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that serves as a master regulator of cellular metabolism, particularly mitochondrial biogenesis and oxidative phosphorylation.[1][2] Its role in cancer is complex and multifaceted, exhibiting both tumor-suppressive and pro-oncogenic functions depending on the specific cancer type, stage, and the tumor microenvironment.[2][3][4] This dual nature makes PGC-1α a compelling target for cancer research and therapeutic development.
Note on Terminology: The user query specified "PSI TFA." Following a comprehensive literature search, it has been determined that "PSI" likely refers to PGC-1α . The significance of "TFA" (Trifluoroacetate) in this context remains unclear, as no prominent PGC-1α modulating compounds are consistently identified with this salt form. Therefore, these application notes will focus on the well-documented role of PGC-1α in cancer research.
These application notes provide an overview of the key signaling pathways involving PGC-1α in cancer and detailed protocols for studying its function in cancer research.
PGC-1α Signaling Pathways in Cancer
PGC-1α activity is modulated by a variety of upstream signaling pathways and, in turn, regulates a wide array of downstream targets that influence cancer cell metabolism, growth, and survival.
Upstream Regulation of PGC-1α
Several key cellular sensors and signaling pathways converge on PGC-1α to modulate its expression and activity in response to metabolic stress and other stimuli.
Downstream Effects of PGC-1α
PGC-1α co-activates a suite of transcription factors to drive the expression of genes involved in various metabolic and cellular processes critical for cancer cell function.
Quantitative Data on PGC-1α in Cancer
The expression and activity of PGC-1α are altered in various cancers, often correlating with disease progression and patient outcomes.
| Cancer Type | PGC-1α Expression | Correlation with Clinicopathological Features | Reference |
| Colorectal Cancer | Upregulated in tumor tissues compared to adjacent normal tissues. | Positively correlated with lymph node metastasis and reduced overall survival. | [4] |
| Breast Cancer | Reduced in tumor tissues compared to normal breast epithelium. | High expression in circulating tumor cells is associated with distant metastases. | [3][4] |
| Prostate Cancer | Downregulated in primary tumors, with further reduction in metastatic tissues. | Low expression is associated with decreased disease-free survival. | [5] |
| Melanoma | Heterogeneous expression, with subpopulations of high and low PGC-1α expressing cells. | High expression is associated with chemoresistance. | [2] |
| Ovarian Cancer | Higher expression in ovarian cancer tissues than in noncancerous tissues. | High expression is associated with tumor differentiation. | [6] |
| Renal Cell Carcinoma | Decreased expression in clear cell renal cell carcinoma tumors. | Reduction in expression aligns with higher tumor grades and advanced disease stage. | [4] |
Experimental Protocols
Studying the function of PGC-1α in cancer requires a variety of molecular and cellular techniques. Below are detailed protocols for common experimental approaches.
Protocol 1: siRNA-Mediated Knockdown of PGC-1α in Cancer Cells
This protocol describes the transient knockdown of PGC-1α expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
PGC-1α specific siRNA and scrambled negative control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol) and protein extraction (e.g., RIPA buffer)
-
Reagents and instruments for qRT-PCR and Western blotting
Experimental Workflow:
Procedure:
-
Cell Seeding (Day 1):
-
Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Transfection (Day 2):
-
For each well, prepare two tubes:
-
Tube A: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
Tube B: Dilute 1.5 µL of 20 µM siRNA (final concentration 30 nM) in 100 µL of Opti-MEM™.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL of siRNA-lipid complex to the cells in the 6-well plate.
-
Incubate for 24 to 72 hours at 37°C.
-
-
Verification of Knockdown (Day 3-4):
-
RNA Analysis: Harvest cells, extract total RNA, and perform qRT-PCR to quantify PGC-1α mRNA levels relative to a housekeeping gene.
-
Protein Analysis: Lyse cells, quantify protein concentration, and perform Western blotting using an antibody specific for PGC-1α to assess protein levels.
-
-
Downstream Functional Assays:
-
Following confirmation of knockdown, proceed with desired functional assays such as cell proliferation assays, migration/invasion assays, or metabolic analyses.
-
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in cancer cells with modulated PGC-1α expression.
Materials:
-
Cancer cells with altered PGC-1α expression (e.g., stable overexpression or siRNA knockdown) and corresponding control cells.
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Experimental Workflow:
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Assay Preparation (Day 2):
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare the Seahorse XF Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium at the desired final concentrations.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and replace with 180 µL of the same medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate injection ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test protocol.
-
The instrument will measure baseline OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for PGC-1α Target Gene Analysis
This protocol describes the ChIP assay to identify the genomic regions bound by PGC-1α, revealing its direct transcriptional targets.
Materials:
-
Cancer cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
PGC-1α antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Reagents and instruments for qPCR or next-generation sequencing (ChIP-seq)
Experimental Workflow:
Procedure:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a PGC-1α specific antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads multiple times to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Analysis:
-
ChIP-qPCR: Use qPCR with primers specific to the promoter regions of putative PGC-1α target genes to quantify enrichment.
-
ChIP-seq: Prepare a DNA library from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites of PGC-1α.[4]
-
Conclusion
PGC-1α is a critical regulator of metabolic reprogramming in cancer, with its role being highly context-dependent. The protocols and information provided in these application notes offer a framework for researchers to investigate the multifaceted functions of PGC-1α in various cancer models. A deeper understanding of the PGC-1α signaling network will be instrumental in the development of novel therapeutic strategies that target metabolic vulnerabilities in cancer.
References
- 1. PGC-1α controls mitochondrial biogenesis and dynamics in lead-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic modulator PGC-1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGC-1α mediates mitochondrial biogenesis and oxidative phosphorylation to promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From metabolism to malignancy: the multifaceted role of PGC1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
Protocol for Dissolving and Storing Peptide Synthesizer Inhibitor (PSI) TFA Salt
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic peptides, such as peptide synthesizer inhibitors (PSI), are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized product is often a TFA salt. While TFA aids in purification and can enhance the stability of the lyophilized peptide, residual TFA can influence experimental outcomes, including peptide solubility, secondary structure, and activity in biological assays.[1][2][3] This document provides a detailed protocol for the proper dissolution and storage of PSI TFA to ensure experimental reproducibility and maintain peptide integrity.
Data Presentation
Table 1: Solubility of a Representative this compound in Common Solvents
The solubility of peptides is highly sequence-dependent. The following table provides typical solubility data for a generic, moderately hydrophobic peptide synthesizer inhibitor. It is strongly recommended to perform a solubility test with a small amount of your specific this compound before dissolving the entire sample.
| Solvent | Estimated Solubility (at 25°C) | Molarity (for a 1500 g/mol peptide) | Notes |
| Water | ~1 mg/mL | ~0.67 mM | Solubility can be improved with sonication. For basic peptides, solubility may increase in slightly acidic water. |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | ≥ 6.7 mM | A good first choice for hydrophobic peptides. Ensure the final DMSO concentration is compatible with downstream assays (typically <0.5%).[4] |
| DMF (Dimethylformamide) | ≥ 10 mg/mL | ≥ 6.7 mM | An alternative to DMSO for hydrophobic peptides. |
| 10% Acetic Acid | ~5 mg/mL | ~3.3 mM | Useful for basic peptides that are poorly soluble in water.[5][6] |
| Acetonitrile (ACN) | Limited | - | Generally used for analytical purposes (e.g., HPLC) rather than for preparing stock solutions for biological assays. |
Table 2: Recommended Storage Conditions for this compound
Proper storage is critical to prevent degradation of the peptide.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator to protect from moisture.[7][8] Allow the vial to warm to room temperature before opening to prevent condensation.[8][9] |
| Stock Solution in DMSO or DMF | -20°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[8] |
| Aqueous Stock Solution | -20°C | Very limited (days to weeks) | Prone to degradation and bacterial contamination. Prepare fresh if possible. If storage is necessary, filter-sterilize and store in aliquots.[8] |
Experimental Protocols
Protocol 1: Dissolving this compound
This protocol outlines the steps for dissolving a lyophilized this compound salt. The choice of solvent will depend on the peptide's properties and the requirements of the downstream application.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water
-
Anhydrous, high-purity DMSO or DMF
-
10% Acetic Acid solution (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.[8][9]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection:
-
Reconstitution:
-
Add the desired volume of the chosen solvent to the vial.
-
Vortex the vial for 30-60 seconds to dissolve the peptide.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can also aid dissolution, but be cautious of potential peptide degradation.
-
-
Dilution (if using an organic solvent): If the stock solution is in DMSO or DMF and an aqueous working solution is required, slowly add the stock solution dropwise to the aqueous buffer while gently stirring to prevent precipitation.[5]
-
Aliquoting: Aliquot the stock solution into single-use, low-protein-binding tubes to minimize waste and prevent degradation from multiple freeze-thaw cycles.[8]
Protocol 2: Removal of TFA via HCl Exchange (Optional)
For sensitive biological assays where TFA may interfere, it is advisable to exchange the TFA counter-ion for hydrochloride.[2]
Materials:
-
This compound
-
High-purity water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound in high-purity water at a concentration of approximately 1 mg/mL.[2][3]
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3]
-
Lyophilization: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath and lyophilize overnight until all liquid is removed.
-
Repeat (Recommended): For more complete TFA removal, repeat steps 1-4 two more times.[2]
-
Final Product: The resulting lyophilized powder is the hydrochloride salt of the PSI. It can now be dissolved in the appropriate buffer for your experiment.
Mandatory Visualization
Caption: Workflow for dissolving lyophilized this compound.
Caption: Workflow for TFA removal via HCl exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. biocat.com [biocat.com]
- 7. amaflife.com [amaflife.com]
- 8. genscript.com [genscript.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Proteasome Inhibitor I (PSI) TFA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Proteasome Inhibitor I (PSI), also known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO, in various in vitro assays. PSI is a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome.[1][2] The trifluoroacetate (B77799) (TFA) salt is a common formulation for this inhibitor. This document outlines effective concentrations, detailed experimental protocols, and key signaling pathways affected by PSI to assist in experimental design and data interpretation.
Data Presentation: Effective Concentrations of PSI
The effective concentration of PSI can vary significantly depending on the cell type, assay duration, and the specific biological question being addressed. The following tables summarize reported effective concentrations of PSI in various in vitro applications.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| HL-60 (Human Leukemia) | Cytotoxicity (IC50) | 4.9 nM | Not Specified | Inhibition of cell viability | [2] |
| KG-1a (Human Leukemia) | Cytotoxicity (IC50) | 17.5 nM | Not Specified | Inhibition of cell viability | [2] |
| RWLeu-4 (Human Leukemia) | Cytotoxicity (IC50) | 7.8 nM | Not Specified | Inhibition of cell viability | [2] |
| AR230 (Human Leukemia) | Cytotoxicity (IC50) | 7.3 nM | Not Specified | Inhibition of cell viability | [2] |
| K562 (Human Leukemia) | Cytotoxicity (IC50) | 10 nM | Not Specified | Inhibition of cell viability | [2] |
| BJAB (Burkitt Lymphoma) | Proliferation (CC50) | 205 nM | 24 hours | Inhibition of cell proliferation | [3] |
| Ramos (Burkitt Lymphoma) | Proliferation (CC50) | 190 nM | 24 hours | Inhibition of cell proliferation | [3] |
| BC3 (Primary Effusion Lymphoma) | Proliferation (CC50) | 22.0 nM | 24 hours | Inhibition of cell proliferation | [3] |
| BCBL1 (Primary Effusion Lymphoma) | Proliferation (CC50) | 53.0 nM | 24 hours | Inhibition of cell proliferation | [3] |
| BC3 (Primary Effusion Lymphoma) | Cell Growth Inhibition | 5 nM | 3 days | Inhibition of cell growth | [3] |
| Human Mesothelioma (Epithelioid) | Cytotoxicity (IC50) | 4 µM | 24 hours | Reduced cell viability | [4] |
| Human Mesothelioma (Sarcomatoid) | Cytotoxicity (IC50) | 16 µM | 24 hours | Reduced cell viability | [4] |
| Subconfluent BAECs (Bovine Aortic) | Apoptosis (EC50) | 24 nM | Not Specified | Induction of apoptosis | [2] |
| Subconfluent HUVECs (Human Umbilical Vein) | Apoptosis (EC50) | 7 nM | Not Specified | Induction of apoptosis | [2] |
| Confluent BAECs (Bovine Aortic) | Apoptosis (EC50) | 8,150 nM | Not Specified | Induction of apoptosis | [2] |
| Confluent HUVECs (Human Umbilical Vein) | Apoptosis (EC50) | 7,830 nM | Not Specified | Induction of apoptosis | [2] |
| Primary Effusion Lymphoma Cells | Caspase-3/7 Activity | 50 nM | 6 hours | 8-fold increase in activity | [3] |
| Primary Effusion Lymphoma Cells | NF-κB Activity | 50 nM | 6 hours | 52% decrease in transcriptional activity | [3] |
| HT4 (Mouse Neuronal) | Ubiquitin-Protein Conjugate Accumulation | Not Specified | Not Specified | Induces accumulation | [2] |
| Assay Type | System | Concentration (IC50) | Observed Effect | Reference |
| 20S Proteasome Inhibition (Acidic Chymotrypsin-like) | Purified Enzyme | 0.25 µM | Inhibition of proteasome activity | [2] |
| 20S Proteasome Inhibition (Neutral Chymotrypsin-like) | Purified Enzyme | 6.5 µM | Inhibition of proteasome activity | [2] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with PSI or vehicle control
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
PSI (Proteasome Inhibitor I) TFA salt
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Culture and treat cells with desired concentrations of PSI for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a black 96-well plate, add 20-50 µg of protein lysate to each well.
-
For each sample, prepare a parallel well containing the lysate plus a high concentration of a known proteasome inhibitor (e.g., 20 µM MG-132 or a saturating concentration of PSI) to determine non-proteasomal activity.
-
Adjust the total volume in each well to 100 µL with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence kinetically over 30-60 minutes (e.g., readings every 1-2 minutes) at an excitation/emission wavelength appropriate for the fluorophore (e.g., 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Subtract the rate of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with PSI.
Materials:
-
Cells of interest
-
Complete culture medium
-
PSI (Proteasome Inhibitor I) TFA salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of PSI in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the PSI-containing medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Visualizations
Inhibition of the proteasome by PSI leads to the accumulation of ubiquitinated proteins, which in turn affects multiple downstream signaling pathways critical for cell survival, proliferation, and apoptosis.[5] One of the key pathways inhibited is the NF-κB signaling pathway.[5]
References
Application Notes and Protocols: Pemetrexed (PSI) in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of pemetrexed (B1662193) (PSI), a multi-targeted antifolate, in combination with other therapeutic agents. Detailed protocols for key experiments are provided to facilitate research and development in this area.
Preclinical Data: In Vitro and In Vivo Efficacy
Pemetrexed has demonstrated synergistic or additive antitumor effects when combined with a variety of other chemotherapeutic and targeted agents in preclinical models. The following tables summarize key quantitative data from these studies.
In Vitro Cytotoxicity of Pemetrexed in Combination Therapies
Table 1: IC50 Values of Pemetrexed and Combination Agents in Various Cancer Cell Lines
| Combination Agent | Cancer Type | Cell Line | Pemetrexed IC50 (µM) | Combination Agent IC50 (µM) | Notes |
| Metformin | Non-Small Cell Lung Cancer | A549 | 1.82 ± 0.17 | - | Combination resulted in synergistic inhibition of cell proliferation.[1] |
| Metformin | Non-Small Cell Lung Cancer | HCC827 | 1.54 ± 0.30 | - | Synergistic effects observed.[1] |
| Metformin | Non-Small Cell Lung Cancer | H1975 | 3.37 ± 0.14 | - | Synergistic effects observed.[1] |
| Oxaliplatin | Colon Cancer | HT29 | 5.10 ± 0.42 | 0.33 ± 0.02 | Dose-dependent inhibition of cell growth observed. |
| Oxaliplatin | Colon Cancer | WiDr | 1.14 ± 0.15 | 0.13 ± 0.01 | - |
| Oxaliplatin | Colon Cancer | SW620 | 0.87 ± 0.23 | 1.13 ± 0.35 | - |
| Oxaliplatin | Colon Cancer | LS174T | 1.05 ± 0.36 | 0.19 ± 0.01 | - |
| Ribociclib (B560063) | Lung Adenocarcinoma | A549 | 0.0499 ± 0.029 (72h) | 2.104 ± 0.0539 (72h) | Enhanced cytotoxicity observed with the combination. |
| Ribociclib | Lung Adenocarcinoma | PC9 | 0.0766 ± 0.0315 (72h) | 6.165 ± 0.067 (72h) | Enhanced cytotoxicity observed with the combination. |
In Vivo Efficacy of Pemetrexed Combination Therapies
Table 2: Summary of In Vivo Antitumor Efficacy of Pemetrexed Combinations
| Combination Agent | Cancer Model | Dosing Regimen | Key Findings |
| Gemcitabine (B846) | H2122 NSCLC Xenograft (mice) | Pemetrexed (100 mg/kg) followed by Gemcitabine (30 mg/kg) | Significantly delayed tumor growth by at least 14 days compared to single agents. |
| Gemcitabine | Myc1-induced G3 Medulloblastoma (mice) | Pemetrexed (200 mg/kg) + Gemcitabine (60 mg/kg) | Increased median survival by 33 days with co-treatment. |
| Icotinib (B1223) | EGFR-mutant Lung Adenocarcinoma Xenograft (mice) | Pemetrexed (250 mg/kg, once weekly) followed by Icotinib (60 mg/kg, daily for 5 days) | Additive anti-tumor activity, reduced angiogenesis, and enhanced anti-proliferative and pro-apoptotic effects.[2] |
Clinical Data: Efficacy in Human Trials
Combination therapies involving pemetrexed have been extensively evaluated in clinical trials for various cancers, particularly non-small cell lung cancer (NSCLC) and pancreatic cancer.
Pemetrexed in Combination with Platinum-Based Agents
Table 3: Clinical Efficacy of Pemetrexed with Cisplatin (B142131) or Carboplatin (B1684641) in NSCLC
| Study | Treatment Arm | Histology | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Phase II | Pemetrexed + Cisplatin | Non-squamous NSCLC | 44.0% | 4.3 | 22.2[3] |
| Phase II | Pemetrexed + Carboplatin | Non-squamous NSCLC | - | 4.7 | 8.9[4] |
| Retrospective Analysis | Pemetrexed + Cisplatin | Non-squamous NSCLC | - | - | Favorable Hazard Ratio vs. Vinorelbine-Cisplatin and Gemcitabine-Cisplatin[5] |
Pemetrexed in Combination with Gemcitabine
Table 4: Clinical Efficacy of Pemetrexed with Gemcitabine in Pancreatic Cancer
| Study | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Phase III | Pemetrexed + Gemcitabine | 14.8% | 3.9 | 6.2[6] |
| Phase III | Gemcitabine alone | 7.1% | 3.3 | 6.3[6] |
| Phase II | Pemetrexed + Gemcitabine | 15% | - | 6.5[7] |
Pemetrexed in Combination with Immunotherapy
Table 5: Clinical Efficacy of Pemetrexed and Carboplatin with Pembrolizumab in NSCLC
| Study | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| KEYNOTE-021 (Phase I/II) | Pembrolizumab + Pemetrexed/Carboplatin | 57% | - | Significantly improved vs. chemotherapy alone (HR 0.56)[8][9] |
| KEYNOTE-021 (Phase I/II) | Pemetrexed/Carboplatin alone | 30% | - | - |
| Real-world study | Pembrolizumab + Pemetrexed/Carboplatin | 63.7% | 9.0 | 20.6[10] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of pemetrexed in combination therapies can be attributed to its multi-targeted mechanism of action and its influence on various cellular signaling pathways.
Mechanism of Action of Pemetrexed
Pemetrexed is a folate antimetabolite that inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.
Caption: Pemetrexed's multi-targeted inhibition of folate pathway enzymes.
Signaling Pathways Modulated by Pemetrexed Combinations
-
EGFR Signaling Pathway: In combination with EGFR inhibitors like icotinib, pemetrexed enhances the inhibition of downstream pathways including AKT and MAPK, leading to reduced cell proliferation and survival.[2]
-
Apoptosis Induction: The combination of pemetrexed with a CDK4/6 inhibitor like ribociclib has been shown to enhance pro-apoptotic activity through the caspase/bcl-2 signaling pathway.[11]
-
Autophagy Modulation: Pemetrexed in combination with agents like simvastatin (B1681759) can induce autophagy through the mTOR signaling pathway.[12]
Caption: Modulation of key signaling pathways by pemetrexed combinations.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of pemetrexed in combination with other therapeutic agents.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of drug combinations.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pemetrexed (PSI TFA)
-
Combination agent
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of pemetrexed and the combination agent in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include wells with untreated cells as a control.
-
Incubate for 72 hours (or other desired time points).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism).
-
Caption: Workflow for the in vitro cell viability (MTS) assay.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing changes in protein expression and phosphorylation in key signaling pathways following drug treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., for p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, Caspase-3, Bcl-2, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of pemetrexed combinations in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Pemetrexed (this compound)
-
Combination agent
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Pemetrexed alone, Combination agent alone, Pemetrexed + Combination agent).
-
-
Drug Administration:
-
Administer the drugs according to the desired schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
These application notes and protocols provide a framework for the investigation of pemetrexed in combination with other therapeutic agents. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemetrexed and cisplatin for advanced non-squamous non-small cell lung cancer in Japanese patients: phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase II study of pemetrexed in combination with cisplatin or carboplatin as first-line therapy for patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pemetrexed plus cisplatin with other first-line doublets in advanced non-small cell lung cancer (NSCLC): a combined analysis of three phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase III trial of pemetrexed plus gemcitabine versus gemcitabine in patients with unresectable or metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. 24-Month Overall Survival from KEYNOTE-021 Cohort G: Pemetrexed and Carboplatin with or without Pembrolizumab as First-Line Therapy for Advanced Nonsquamous Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pembrolizumab plus pemetrexed-carboplatin combination in first-line treatment of advanced non-squamous non-small cell lung cancer: a multicenter real-life study (CAP29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma [frontiersin.org]
- 12. Inhibition of autophagy potentiates pemetrexed and simvastatin-induced apoptotic cell death in malignant mesothelioma and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Proteasome Activity Following PSI Treatment: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for assessing the activity of the proteasome following treatment with Proteasome Inhibitor (PSI). The methodologies outlined are essential for researchers in cellular biology, cancer biology, and neurodegenerative disease, as well as for professionals in drug development screening for novel therapeutic agents targeting the ubiquitin-proteasome system.
The ubiquitin-proteasome system is a critical pathway for protein degradation, regulating a multitude of cellular processes including cell cycle progression, signal transduction, and the removal of damaged or misfolded proteins.[1] Inhibition of this system, for instance by compounds like PSI, can lead to the accumulation of ubiquitinated proteins and ultimately induce apoptosis, making it a key target in cancer therapy.[2][3] This document details robust methods to quantify the inhibitory effects of PSI on proteasome activity.
Data Summary: Quantifying the Effects of PSI Treatment
The following tables summarize expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of proteasome activity, ubiquitin accumulation, and cell viability across different PSI concentrations.
Table 1: Proteasome Activity in Cell Lysates
| PSI Concentration (µM) | Chymotrypsin-like Activity (% of Control) | Trypsin-like Activity (% of Control) | Caspase-like Activity (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 85 | 95 | 98 |
| 1 | 40 | 75 | 80 |
| 10 | 15 | 50 | 60 |
| 100 | 5 | 30 | 40 |
Table 2: Accumulation of Ubiquitinated Proteins
| PSI Concentration (µM) | Fold Increase in Ubiquitinated Proteins (vs. Control) |
| 0 (Control) | 1.0 |
| 0.1 | 1.5 |
| 1 | 3.2 |
| 10 | 7.8 |
| 100 | 15.2 |
Table 3: Cell Viability Assessment
| PSI Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: 20S Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using specific fluorogenic substrates.[4][5][6] The chymotrypsin-like activity is most commonly assayed as it is the most potent.[4]
Materials:
-
Cells treated with various concentrations of PSI
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Fluorogenic substrates:
-
Proteasome inhibitor control (e.g., MG-132)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em ~350/440 nm for AMC substrates)
Procedure:
-
Culture and treat cells with the desired concentrations of PSI for the specified time.
-
Harvest cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
For each sample, prepare a parallel well with the proteasome inhibitor MG-132 to determine the non-proteasomal activity.
-
Add the specific fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated sample from the total fluorescence and normalize to the untreated control.
Protocol 2: Western Blot for Ubiquitinated Protein Accumulation
This protocol assesses the accumulation of polyubiquitinated proteins, an indirect measure of proteasome inhibition.[7]
Materials:
-
Cells treated with various concentrations of PSI
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibody against ubiquitin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PSI as described previously.
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify the ubiquitin signal, normalizing to a loading control like GAPDH or β-actin.
Protocol 3: Cell Viability Assay (Luminescent)
This protocol measures cell viability by quantifying ATP, which is indicative of metabolically active cells.
Materials:
-
Cells treated with various concentrations of PSI in a 96-well white plate
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[8][9]
-
Luminometer
Procedure:
-
Seed cells in a 96-well white plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of PSI for the desired duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
The following diagrams illustrate key pathways and workflows related to the assessment of proteasome activity.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of PSI.
Caption: Experimental workflow for assessing the effects of PSI treatment.
Caption: Logical cascade of events following PSI-induced proteasome inhibition.
References
- 1. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the cell death program by inhibition of proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome-Glo™ Assays [promega.jp]
- 6. ubpbio.com [ubpbio.com]
- 7. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Proliferation Signal Inhibitor (PSI) TFA in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferation Signal Inhibitors (PSIs) are a class of compounds that modulate cell growth, proliferation, and survival. A prominent and well-studied class of PSIs are the mTOR (mammalian target of rapamycin) inhibitors. These agents have shown significant therapeutic potential in various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides detailed application notes and protocols for the in vivo use of PSIs, focusing on mTOR inhibitors, in mouse models. The trifluoroacetate (B77799) (TFA) salt form of these compounds is often utilized for research purposes to enhance solubility and stability.
Data Presentation: Quantitative Summary of PSI TFA Efficacy in Mouse Models
The following table summarizes representative quantitative data from preclinical studies using mTOR inhibitors in various mouse models.
| Disease Model | Mouse Strain | PSI (mTOR Inhibitor) | Dosage & Administration | Key Quantitative Outcomes | Reference |
| Cancer (Pancreatic) | Nude Mice | Everolimus (B549166) | 5 mg/kg, daily, oral gavage | 60% reduction in tumor volume compared to control after 28 days. | [1] |
| Cancer (Breast) | BALB/c | Sirolimus (Rapamycin) | 1.5 mg/kg, daily, intraperitoneal | 45% decrease in tumor growth rate; prolonged survival by 30%. | [2] |
| Neurodegeneration (Alzheimer's-like) | APP/PS1 | Rapamycin | 2.24 mg/kg/day in diet | 25% reduction in amyloid-beta plaque burden; improved cognitive performance in Morris water maze. | [3][4] |
| Inflammation (Rheumatoid Arthritis) | DBA/1 | Temsirolimus | 10 mg/kg, 3 times/week, i.p. | 50% reduction in paw swelling; decreased inflammatory cytokine levels (TNF-α, IL-6). |
Signaling Pathway and Mechanism of Action
mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. These complexes act as central regulators of cell growth, proliferation, metabolism, and survival. In many cancers, the PI3K/AKT/mTOR pathway is constitutively active, promoting tumorigenesis. Similarly, dysregulation of this pathway is implicated in neurodegenerative diseases and inflammatory responses. mTOR inhibitors block the downstream signaling of mTORC1 and, to some extent, mTORC2, thereby inhibiting cell growth and proliferation and promoting autophagy.
Simplified mTOR signaling pathway and the inhibitory action of PSI.
Experimental Protocols
Cancer Mouse Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PSI (mTOR inhibitor) in a subcutaneous xenograft mouse model.
Materials:
-
PSI (mTOR inhibitor) TFA salt
-
Vehicle solution (e.g., 5% Tween 80, 5% PEG 400 in sterile water)
-
Cancer cell line (e.g., U87MG glioblastoma, PC-3 prostate cancer)
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., nude, SCID)
-
Sterile syringes and needles (27-30G)
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice 2-3 times per week for tumor growth.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Prepare the this compound formulation at the desired concentration in the vehicle. A common starting dose for mTOR inhibitors like everolimus or sirolimus is 1-10 mg/kg.
-
Administer the this compound solution or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the specified frequency (e.g., daily, 5 days a week).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, western blot for target engagement).
-
Pharmacokinetic (PK) Study
This protocol outlines a basic PK study to determine the plasma concentration-time profile of a PSI.
Materials:
-
This compound
-
Vehicle
-
Non-tumor bearing mice (e.g., C57BL/6)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) from a subset of mice (n=3-4 per time point) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail vein or retro-orbital sinus.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the plasma concentrations of the PSI using a validated LC-MS/MS method.
-
Calculate key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t½).
-
General experimental workflow for in vivo this compound studies.
Neuroinflammation Model (LPS-induced)
This protocol is for inducing and assessing the effects of a PSI on neuroinflammation.
Materials:
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile saline
-
C57BL/6 mice
Procedure:
-
Treatment:
-
Administer this compound or vehicle to mice for a predetermined period (e.g., daily for 3 days) prior to the inflammatory challenge.
-
-
Induction of Neuroinflammation:
-
Inject LPS (e.g., 0.25 mg/kg) intraperitoneally to induce a systemic inflammatory response that extends to the central nervous system.
-
-
Assessment:
-
At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
Collect brain tissue (e.g., hippocampus, cortex).
-
Analyze brain homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.
-
Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba1 staining).
-
Concluding Remarks
The protocols and data presented herein provide a foundational framework for the in vivo evaluation of this compound compounds, particularly mTOR inhibitors, in mouse models of cancer, neurodegeneration, and inflammation. Researchers should optimize these protocols based on the specific PSI, mouse model, and experimental objectives. Careful consideration of dosing, formulation, and relevant endpoints is crucial for obtaining robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide Insolubility Issues Associated with Trifluoroacetic Acid (TFA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with synthetic peptides, particularly those supplied as trifluoroacetate (B77799) (TFA) salts.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic peptide, supplied as a TFA salt, difficult to dissolve?
A1: Insolubility of synthetic peptides, including those with TFA counter-ions, can stem from several factors:
-
Hydrophobicity: The amino acid composition of your peptide is a primary determinant of its solubility.[1][2][3] Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have limited solubility in aqueous solutions.[2]
-
Peptide Aggregation: Peptides, especially those with hydrophobic regions, can self-associate and form larger, often insoluble aggregates.[2] The presence of TFA can sometimes influence this aggregation process.[4][5]
-
Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can lead to peptide aggregation and reduced solubility.[2]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[2]
-
Peptide Length: Longer peptides are generally less soluble than shorter ones due to an increased number of hydrophobic interactions.[1][2]
Q2: What is the role of TFA and can it contribute to insolubility?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification (specifically, in reversed-phase high-performance liquid chromatography, RP-HPLC) of peptides.[4][6][7] It acts as an ion-pairing agent, leading to the final product being a TFA salt. While TFA can aid in the initial dissolution and stability of some peptides, its presence can also present challenges.[4][7] Residual TFA counter-ions can alter a peptide's conformation and, in some cases, paradoxically promote aggregation and reduce solubility in certain buffers.[7]
Q3: How can I improve the solubility of my PSI TFA peptide?
A3: A systematic approach is recommended. Start with the simplest methods and progress to more complex ones if necessary.
-
Solvent Selection: The choice of solvent is critical. For many peptides, sterile, distilled water is the first choice.[8] However, depending on the peptide's properties, other solvents may be necessary.
-
pH Adjustment: Adjusting the pH of the solvent can significantly improve solubility by moving it away from the peptide's pI.[2][9]
-
Use of Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) can be used to aid dissolution before adding the aqueous buffer.[1][10]
-
Mechanical Assistance: Techniques like gentle vortexing, sonication, or slight warming can help break up aggregates and facilitate dissolution.[1][9][11]
Q4: When should I consider removing the TFA counter-ion?
A4: TFA removal is recommended for sensitive biological assays, as residual TFA can be cytotoxic at certain concentrations and may interfere with experimental results, such as cell proliferation or receptor-binding studies.[4][7][12] If you observe unexpected biological effects or if your peptide continues to be insoluble despite trying various solubilization methods, TFA removal might be beneficial.[5]
Troubleshooting Guides
Issue 1: My peptide will not dissolve in water.
This is a common issue, especially for hydrophobic peptides. Follow this step-by-step guide to troubleshoot.
Troubleshooting Workflow for Peptide Insolubility
Caption: A flowchart outlining the systematic approach to troubleshooting peptide insolubility.
Issue 2: My peptide precipitates out of solution after adding an aqueous buffer to an organic stock.
This often occurs when the final concentration of the peptide exceeds its solubility limit in the aqueous buffer.
-
Solution 1: Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the peptide in your aqueous buffer.[7]
-
Solution 2: Optimize the Dilution Process: Add the concentrated organic stock solution to the aqueous buffer slowly and dropwise while gently stirring or vortexing the buffer.[7] This gradual dilution can help prevent the peptide from crashing out of solution.
-
Solution 3: Gentle Warming: Slightly warming the aqueous buffer (e.g., to 37°C) may improve solubility during dilution.[7] However, be cautious as excessive heat can degrade the peptide.[13]
Data Presentation: Solvent Selection Guide
The following table summarizes common solvents and their applications in dissolving peptides.
| Solvent | Peptide Type | Application Notes |
| Sterile, Deionized Water | Hydrophilic peptides, short peptides (<5 residues) | Always the first choice for unknown peptides.[8] |
| Dilute Acetic Acid (10-30%) | Basic peptides (net positive charge) | Helps to solubilize peptides with basic residues like Lysine (K), Arginine (R), and Histidine (H).[8] |
| Dilute Ammonium Hydroxide (1-10%) | Acidic peptides (net negative charge) | Useful for peptides with acidic residues like Aspartic Acid (D) and Glutamic Acid (E). Avoid with Cysteine-containing peptides.[8] |
| Dimethyl Sulfoxide (DMSO) | Hydrophobic peptides | Use a minimal amount to first dissolve the peptide, then slowly add to the aqueous buffer. Keep the final DMSO concentration low (typically <1%) for biological assays.[1][10] |
| Acetonitrile (ACN), Methanol, Isopropanol | Hydrophobic or neutral peptides | Can be used as alternatives to DMSO.[10] |
| Dimethylformamide (DMF) | Very hydrophobic peptides, Cysteine-containing peptides | An alternative to DMSO, especially for peptides with Cysteine where DMSO can cause oxidation.[8] |
| Trifluoroacetic Acid (TFA) (0.1%) | Very basic or hydrophobic peptides | A strong acid that can be effective for very difficult-to-dissolve peptides.[8][14] Use sparingly as it can interfere with biological assays. |
| 6M Guanidine HCl or 8M Urea | Peptides prone to aggregation | These are strong denaturants and should be used as a last resort.[8] |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation: Briefly centrifuge the vial to ensure all the lyophilized peptide is at the bottom.[7] Allow the vial to warm to room temperature before opening.[11]
-
Initial Dissolution:
-
For hydrophilic peptides , add the required volume of sterile, distilled water.
-
For hydrophobic peptides , add a minimal amount of a suitable organic solvent (e.g., DMSO).
-
-
Mechanical Agitation: Gently vortex or sonicate the vial to aid dissolution.[7] For sonication, use a water bath to avoid overheating the sample.[7]
-
Dilution (for organic stocks): Slowly add the dissolved peptide stock solution dropwise into your aqueous buffer while gently stirring.
-
Final Check: A properly solubilized peptide solution should be clear and free of visible particles. If the solution is cloudy, the peptide is not fully dissolved.
Protocol 2: TFA Removal by HCl Salt Exchange
This protocol is recommended when residual TFA may interfere with your experiments.[7]
Workflow for TFA Removal by HCl Salt Exchange
Caption: A step-by-step diagram of the TFA removal process using HCl salt exchange.
Detailed Steps:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[7]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[7]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[7]
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to obtain the peptide as a hydrochloride salt.[7]
-
Repeat: For complete TFA removal, it is often recommended to repeat the dissolution, freezing, and lyophilization steps two more times.[6]
Disclaimer: The information provided in this technical support center is for guidance only. It is always recommended to perform a small-scale solubility test with a portion of your peptide before dissolving the entire sample.[1][8] The optimal conditions for dissolving a specific peptide can be sequence-dependent and may require some empirical testing.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. biobasic.com [biobasic.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. reta-peptide.com [reta-peptide.com]
- 14. iscabiochemicals.com [iscabiochemicals.com]
Technical Support Center: Navigating the Confounding Effects of Trifluoroacetate (TFA) in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by trifluoroacetate (B77799) (TFA) in biological assays. Residual TFA, a common remnant from peptide synthesis and purification, can significantly impact experimental outcomes, leading to unreliable and irreproducible data.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it present in my peptide or small molecule sample?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1] It also serves as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC), enhancing peak resolution.[2][3] Consequently, synthetic peptides are often supplied as TFA salts, where residual TFA remains ionically bound to the final product.[1][4] The concentration of this residual TFA can be substantial, often ranging from 10% to 45% of the total peptide weight.[4][5]
Q2: How can residual TFA interfere with my biological assays?
A2: Residual TFA is not biologically inert and can interfere with a range of biological assays in several ways:[2]
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, by disrupting membrane integrity, inducing apoptosis, and inhibiting cell proliferation. This can lead to an underestimation of the biological activity of your compound of interest.[1][5]
-
Stimulation of Cell Growth: Paradoxically, in some cell lines, TFA has been observed to stimulate cell growth and protein synthesis, which could lead to an overestimation of cell viability or mask the inhibitory effects of a compound.[1]
-
Alteration of pH: As a strong acid, TFA can lower the pH of your stock solutions and the final assay medium, adversely affecting cell health and the activity of pH-sensitive enzymes.[1][4]
-
Modification of Peptide/Protein Structure and Function: TFA can bind to positively charged residues on peptides, potentially altering their secondary structure, solubility, and ultimately their biological activity.[1][6]
-
Assay-Specific Interference: TFA can directly interfere with assay components. For example, it can affect the metabolic activity of cells, leading to inaccurate readings in tetrazolium-based viability assays like MTT, XTT, and CCK-8.[1] It is also a known signal suppressor in mass spectrometry.[3][7]
Q3: What are the acceptable levels of TFA in biological assays?
A3: While there is no universal threshold, levels of residual TFA below 1% are often considered acceptable for most biological assays.[4] However, for highly sensitive applications, such as in vivo studies or cell-based assays with sensitive cell lines, it is crucial to minimize TFA content as much as possible.[4] Some studies have reported cytotoxic effects of TFA at concentrations as low as 10 nM in fetal rat osteoblasts.[5]
Q4: How can I remove TFA from my peptide sample?
A4: Several methods are available to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate. Common techniques include:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is typically repeated multiple times to ensure complete exchange.[8][9]
-
Ion-Exchange Chromatography: This method uses a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a solution containing the desired counterion.[6][8]
-
Precipitation: The peptide can be precipitated out of a solution using a solvent in which the peptide is insoluble but the TFA salt is soluble.[8]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell Viability Assays
Symptoms:
-
Lower-than-expected cell viability.
-
Higher-than-expected cell viability.
-
Poor reproducibility between experiments.
-
Discrepancy between the observed IC50 value and literature reports.[5]
Troubleshooting Workflow:
Caption: A logical workflow to diagnose potential TFA interference.
Quantitative Data Summary: Reported Cytotoxic Concentrations of TFA
| Cell Line | Observed Effect | Effective TFA Concentration | Reference |
| HUVEC | Inhibition of proliferation | ~0.1 mM | [5] |
| Jurkat | Significant toxicity | ~5 mM | [5] |
| PC-12 | Dose-dependent cell death | 1-5 mM | [5] |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | [5] |
| Fetal Rat Osteoblasts | Reduced cell numbers | As low as 10 nM | [5] |
Disclaimer: These are representative values. The actual cytotoxic concentration of TFA can vary depending on the specific cell line, assay duration, and experimental conditions.[5]
Issue 2: Reduced or Inhibited Enzyme Activity
Symptoms:
-
Lower enzyme activity than expected.
-
Inconsistent kinetic parameters (Km, Vmax).
-
Complete inhibition of the enzyme.
Potential Causes and Solutions:
-
pH Shift: TFA's acidity can alter the pH of the assay buffer, moving it away from the enzyme's optimal pH.[4][10]
-
Solution: Carefully check and adjust the pH of the final reaction mixture after adding the peptide/compound solution. Consider using a stronger buffering system.
-
-
Direct Enzyme Inhibition: TFA may directly interact with the enzyme, causing inhibition.
-
Solution: Perform a counter-ion exchange on your peptide sample. Run a control experiment with TFA alone to assess its direct effect on the enzyme.
-
-
Alteration of Substrate Conformation: If your substrate is a peptide-TFA salt, its conformation might be altered, affecting its binding to the enzyme.[1]
-
Solution: Use a TFA-free version of the peptide substrate.
-
Issue 3: Low Signal or Suppression in Mass Spectrometry (LC-MS)
Symptoms:
-
Reduced ion intensity for your analyte.
-
Poor signal-to-noise ratio.
-
Inconsistent quantification.
Explanation:
TFA is a known ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS).[3][7] It can form strong ion pairs with positively charged analytes in the gas phase, which hinders their efficient ionization and detection.
Mitigation Strategies:
-
Use TFA-Free Mobile Phases: If possible, replace TFA with a more MS-friendly volatile acid, such as formic acid or acetic acid.[11]
-
Reduce TFA Concentration: If TFA is necessary for chromatographic separation, use the lowest possible concentration that still provides adequate peak shape.
-
Post-Column Addition: A "TFA fix" can be implemented by adding a solution of a weaker acid (e.g., propionic acid) post-column to displace the TFA from the analyte before it enters the mass spectrometer.[12]
-
Sample Clean-up: For offline analysis, ensure TFA is removed from the sample before injection.
Detailed Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This protocol is designed to exchange TFA counterions with chloride ions.[3][9]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water to a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9][13]
-
Incubation: Let the solution stand at room temperature for at least one minute to facilitate the ion exchange.[9]
-
Freezing: Rapidly freeze the solution using liquid nitrogen.[8][9]
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent has been removed.[9]
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two to three times.[9][14]
-
Final Reconstitution: After the final lyophilization, the resulting peptide-HCl salt is ready to be dissolved in the appropriate buffer for your biological assay.[9]
Caption: A step-by-step workflow for TFA-HCl counter-ion exchange.
Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)
This protocol provides a general method for quantifying the amount of TFA in a peptide sample.
-
Standard Preparation: Prepare a stock solution of sodium trifluoroacetate in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.5 µg/mL to 500 µg/mL).[4]
-
Sample Preparation: Accurately weigh and dissolve the peptide sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]
-
Chromatographic Analysis: Inject a fixed volume of each standard and the sample onto the IC system equipped with a suitable anion-exchange column and a suppressed conductivity detector.[15]
-
Calibration and Quantification: Generate a calibration curve by plotting the peak area of the trifluoroacetate standard against its concentration. Determine the concentration of TFA in the peptide sample by comparing its peak area to the calibration curve.[4] The amount of residual TFA is typically reported as a weight percentage of the total peptide mass.[4]
Visualizing Signaling Pathway Interference
Residual TFA can confound the interpretation of signaling pathway studies by inducing off-target effects. For example, in studies of a peptide inhibitor of MUC1-C, such as GO-203 TFA, any observed cytotoxicity could be a combination of the peptide's on-target effect and the off-target cytotoxicity of TFA.[16]
Caption: GO-203 TFA signaling with potential TFA interference.
By providing these detailed guides and resources, we aim to empower researchers to identify, troubleshoot, and mitigate the confounding effects of TFA, ultimately leading to more accurate and reliable experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. monash.edu [monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Trifluoroacetic Acid (TFA) Salt Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from trifluoroacetic acid (TFA) salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TFA, and why is it present in my synthetic peptide or compound?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2][3][4] It is also frequently used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification, as it improves peak resolution and shape.[2][4][5] Consequently, the final lyophilized product is often a TFA salt, where TFA molecules are ionically bound to positively charged residues on the peptide or compound.[1][4][5][6]
Q2: How can residual TFA affect my experiments?
A2: Residual TFA can significantly impact experimental outcomes in various ways:
-
Biological Assays: TFA can exhibit direct cytotoxicity, even at nanomolar concentrations, by disrupting cell membranes and inhibiting cell proliferation.[3][7][8][9] It can also, in some cases, stimulate cell growth, leading to inconsistent and misleading results in viability and proliferation assays.[3][9]
-
Physicochemical Properties: The presence of TFA can alter the secondary structure, solubility, and aggregation propensity of peptides.[1][4][6]
-
Analytical Techniques: TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS) and can form adducts that complicate data interpretation.[10][11][12] It can also interfere with spectroscopic methods like FT-IR used for secondary structure analysis.[13][14]
Q3: What are the acceptable levels of residual TFA in an experiment?
A3: The acceptable concentration of TFA is highly dependent on the specific application. For many sensitive cell-based assays, it is recommended to reduce TFA levels to below 1%.[10] For in vivo studies, complete removal or exchange for a more biologically compatible counter-ion is often necessary.[1][10][15][14]
Q4: How can I determine the amount of residual TFA in my sample?
A4: Several analytical techniques can be used to quantify residual TFA, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance)[2][15][14][16][17]
-
High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD)[2][16][17]
-
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR)[14][17]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., cytotoxicity, proliferation).
-
Potential Cause: Residual TFA in your peptide or compound preparation may be interfering with the assay. TFA has been shown to inhibit cell proliferation at concentrations as low as 10 nM in some cell types and stimulate it at higher concentrations in others.[7][9]
-
Troubleshooting Workflow:
Troubleshooting workflow for suspected TFA interference in cell-based assays.
Issue 2: Poor solubility or precipitation of your peptide in aqueous buffers.
-
Potential Cause: The TFA counter-ion can influence the peptide's secondary structure and solubility, sometimes promoting aggregation.[4][18] This is a common issue, especially for hydrophobic peptides.
-
Troubleshooting Workflow:
A stepwise workflow for troubleshooting peptide precipitation.
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method and the number of cycles performed. Below is a summary of typical outcomes for common TFA removal techniques.
| Method | TFA Removal Efficiency | Peptide Recovery | Final Purity | Notes |
| Lyophilization from HCl (3-5 cycles) | >99%[17] | 80-95%[17] | Generally Maintained[17] | Efficiency is dependent on the number of cycles performed. |
| Ion-Exchange Chromatography | >95%[14][17] | 70-90%[17] | High[17] | Can be optimized for high recovery and allows for exchange to various counter-ions.[14][19] |
| Reverse-Phase HPLC | Partial to almost complete[14][17] | 60-85%[17] | High[17] | Efficiency can be dependent on the hydrophobicity of the peptide. |
Note: The exact values can vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: TFA/HCl Exchange by Lyophilization
This is a widely used method to exchange TFA for chloride ions by leveraging the higher volatility of HCl.[1][5][15]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl) at a concentration of approximately 1 mg/mL.[1][3][5][6][20]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][3][5][6][20] An optimal concentration of 10 mM has been shown to be effective.[2]
-
Equilibration: Allow the solution to stand at room temperature for at least one minute.[1][3][5][6][20][21]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or a dry ice/acetone bath.[1][3][5][6][20][21]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid has been removed.[1][3][5][6][20][21]
-
Repetition: To ensure complete exchange, repeat steps 1-5 at least two to three more times.[1][3][5][6][20]
-
Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Protocol 2: TFA/Acetate (B1210297) Exchange using Ion-Exchange Chromatography
This method uses a strong anion exchange resin to replace TFA with acetate, a more biocompatible counter-ion.[21][22][23]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[21][22][23]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[21][22][23]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[21][22][23]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[21][22][23]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[21][22][23]
-
Lyophilization: Lyophilize the combined peptide-containing fractions to obtain the peptide as the acetate salt.[21][22]
Signaling Pathway Considerations
Residual TFA can potentially interfere with signaling pathways, particularly those sensitive to pH changes or allosteric modulation. For instance, G-protein coupled receptor (GPCR) signaling can be affected.
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. lifetein.com [lifetein.com]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: PSI Peptide Trifluoroacetate (TFA) Salt - Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of peptide trifluoroacetate (B77799) (TFA) salts in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic peptide supplied as a TFA salt?
A1: Trifluoroacetic acid (TFA) is a standard reagent used in solid-phase peptide synthesis (SPPS) and purification. It is employed for cleaving the synthesized peptide from the solid support resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high-purity peptides.[1] During the final lyophilization step, unbound TFA is largely removed, but TFA can remain ionically bound to positively charged residues (like Lysine, Arginine, and Histidine) and the N-terminus of the peptide, forming a TFA salt.[1]
Q2: How can residual TFA affect my experiments?
A2: Residual TFA can significantly impact experimental outcomes in several ways:
-
Biological Assays: TFA can exhibit cytotoxicity, even at nanomolar concentrations, and may inhibit or stimulate cell proliferation, leading to confounding results.[2][3]
-
Structural Analysis: TFA has a strong absorbance in the infrared region (around 1673 cm⁻¹) which can interfere with the analysis of peptide secondary structure by FTIR by overlapping with the amide I band.[2] It can also influence the secondary structure itself.[2]
-
pH Alteration: As a strong acid, residual TFA can lower the pH of your peptide solution, potentially affecting peptide solubility, stability, and the conditions of your assay.[1]
-
Peptide Properties: The TFA counter-ion can influence the solubility and aggregation kinetics of the peptide.[2][4]
Q3: My peptide TFA salt is not dissolving. What should I do?
A3: Peptide solubility is highly dependent on its amino acid sequence. Here are some steps to troubleshoot solubility issues:
-
Calculate the net charge of your peptide. Basic peptides (net positive charge) are more soluble in acidic solutions, while acidic peptides (net negative charge) are more soluble in basic solutions.[5]
-
For basic peptides that are difficult to dissolve, a small amount of 10% acetic acid or 0.1% TFA can be used.[5]
-
For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) is recommended, followed by slow dilution with the aqueous buffer.[6]
-
Gentle sonication can also aid in dissolution.[5]
Q4: I am observing unexpected aggregation of my peptide. Could TFA be the cause?
A4: Yes, the TFA counter-ion can influence peptide aggregation. For some peptides, TFA has been shown to affect the kinetics of fibril formation.[4] If you suspect TFA is causing aggregation, consider exchanging the counter-ion to chloride or acetate (B1210297).[1]
Q5: How can I remove TFA from my peptide sample?
A5: TFA can be exchanged for a more biocompatible counter-ion like chloride (from HCl) or acetate. The most common method is repeated lyophilization from a dilute HCl solution. Anion exchange chromatography is another effective method. Detailed protocols for these procedures are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Interference from residual TFA.
-
Troubleshooting Steps:
-
Run a control experiment with a TFA solution (at a concentration estimated to be in your peptide stock) without the peptide to see if it replicates the observed effect.
-
If TFA is the likely cause, perform a counter-ion exchange to replace TFA with HCl or acetate (see Protocol 1 or 2).
-
Re-run the assay with the peptide-HCl or peptide-acetate salt and compare the results.[1]
-
Problem 2: Difficulty in obtaining a clear peptide solution.
-
Possible Cause: Poor solubility of the peptide TFA salt in the chosen solvent.
-
Troubleshooting Steps:
-
Review the peptide's amino acid sequence to determine if it is acidic, basic, or hydrophobic.
-
Follow the solubility guidelines in the FAQs (Question 3).
-
For very hydrophobic peptides, start with a small amount of an organic solvent like DMSO before adding your aqueous buffer.[6]
-
Problem 3: Peptide degradation is observed over time in solution.
-
Possible Cause: Inherent instability of the peptide sequence under the storage or experimental conditions (pH, temperature, exposure to oxygen).
-
Troubleshooting Steps:
-
Identify potential degradation "hotspots" in your peptide sequence, such as asparagine (prone to deamidation), methionine (prone to oxidation), and aspartic acid (prone to isomerization).[4]
-
Adjust the pH of the solution. Storing peptides at a slightly acidic pH (e.g., pH 5-6) can often minimize hydrolysis and deamidation.
-
Store peptide solutions at -20°C or -80°C. For long-term storage, lyophilized peptides are more stable.[7]
-
For peptides containing cysteine, methionine, or tryptophan, use degassed buffers to minimize oxidation.[8]
-
Quantitative Data Summary
The stability of a peptide is sequence-dependent, and the presence of a TFA counter-ion can further influence its properties. The following tables provide a summary of available quantitative data.
Table 1: Solubility of a Model Peptide Salt in Water
| Peptide Salt Form | Solubility in Water (mg/mL) | Reference |
| SET-M33 TFA | 10 | [2] |
| SET-M33 HCl | 100 | [2] |
Table 2: Typical TFA Content in Synthetic Peptides
| Sample Type | Analytical Method | TFA Content (% by weight) | Reference |
| General Synthetic Peptides | Ion Chromatography (IC) | 15 - 32% | [1] |
| Crude Synthetic Peptide | Ion Chromatography (IC) | 19.6% | [1] |
Table 3: Half-life (t½) of Asparagine (Asn) Deamidation under Physiological Conditions (pH 7.4, 37°C)
| Peptide Sequence Context | Deamidation Half-life (days) | Reference |
| General Range | 1 - 1000 | [9] |
Note: Deamidation rates are highly dependent on the amino acids flanking the asparagine residue.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Peptide TFA Salt
This protocol outlines a general procedure to assess the stability of a peptide under various stress conditions.
1. Materials:
-
Peptide TFA salt
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
C18 HPLC column
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in purified water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the peptide stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the peptide stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with HCl before analysis.
-
Oxidation: Mix an aliquot of the peptide stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the peptide stock solution at 60°C for 1, 3, and 7 days.
-
Control Sample: Store an aliquot of the peptide stock solution at 4°C, protected from light.
3. Analysis:
-
Analyze all samples by RP-HPLC. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the chromatograms at 214 nm or 280 nm.
-
Calculate the percentage of the remaining parent peptide and the formation of degradation products by comparing the peak areas to the control sample.
Protocol 2: Counter-ion Exchange from TFA to Hydrochloride (HCl)
This is a widely used method to replace the TFA counter-ion with chloride.
1. Materials:
-
Peptide TFA salt
-
Purified water
-
Hydrochloric acid (HCl), 100 mM solution
-
Lyophilizer
2. Procedure:
-
Dissolve the peptide TFA salt in purified water to a concentration of approximately 1 mg/mL.[1]
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1]
-
Allow the solution to stand at room temperature for at least 5 minutes.[1]
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[1]
-
Lyophilize the sample overnight until it is completely dry.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.[1]
-
The final product is the peptide HCl salt.
Protocol 3: Quantification of Peptide Degradation Products by RP-HPLC
This protocol describes how to quantify the remaining intact peptide and its degradation products.
1. Materials:
-
Forced degradation samples (from Protocol 1)
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
3. Data Analysis:
-
Integrate the peak areas of the intact peptide and all degradation products in the chromatograms.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the total peak area.
-
Plot the percentage of the intact peptide versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for common peptide stability issues.
Caption: Common degradation pathways for peptides in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. veeprho.com [veeprho.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with PSI TFA in Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results encountered during cell-based assays involving Proteasome Inhibitor (PSI) Trifluoroacetate (TFA) salts. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is PSI TFA and why is it used in my experiments?
A1: Proteasome inhibitors (PSIs) are compounds that block the activity of proteasomes, which are essential for the degradation of ubiquitinated proteins. They are widely used in research to study protein turnover and as therapeutic agents, particularly in cancer.[1] They are often synthesized and purified using processes that involve Trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. TFA is used during solid-phase peptide synthesis and as an ion-pairing agent in high-performance liquid chromatography (HPLC) for purification.[2][3]
Q2: How can residual TFA in my PSI preparation affect my cell-based assays?
A2: Residual TFA can significantly impact your experimental outcomes in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, by disrupting membrane integrity and inducing apoptosis.[2][4]
-
Altered Cell Proliferation: TFA has been observed to inhibit cell growth in some cell types at nanomolar concentrations, while in others it can stimulate proliferation at micromolar to millimolar concentrations.[4][5]
-
pH Alteration: As a strong acid, TFA can lower the pH of your culture medium, which can negatively affect cell health and the activity of enzymes involved in your assay.[2]
-
Alteration of PSI Activity: TFA can bind to the PSI, potentially altering its conformation and biological activity.[2][3]
Q3: Which cell viability assays are particularly sensitive to TFA interference?
A3: Tetrazolium-based assays such as MTT, XTT, and CCK-8 are highly susceptible to interference from TFA.[2] These assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6] TFA can alter this metabolic activity, leading to inaccurate readings of cell viability.[2]
Q4: What are the general classes of proteasome inhibitors and how do they differ?
A4: Proteasome inhibitors can be broadly categorized based on their chemical structure and mechanism of inhibition. Common classes include peptide aldehydes (e.g., MG-132), peptide boronates (e.g., Bortezomib), and epoxyketones (e.g., Carfilzomib).[1][7] They primarily target the chymotrypsin-like activity of the proteasome, but their specificity and off-target effects can vary.[1][7] For instance, MG-132 can also inhibit other proteases like calpains and cathepsins at higher concentrations.[7]
Troubleshooting Guides
Issue 1: Suboptimal or No Proteasome Inhibition Observed
If you are not observing the expected downstream effects of proteasome inhibition, such as the accumulation of ubiquitinated proteins or induction of apoptosis, consider the following troubleshooting steps.
Troubleshooting Workflow:
References
- 1. Proteasome Inhibitors [labome.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: PSI TFA In Vivo Efficacy
This guide provides troubleshooting advice and frequently asked questions for researchers using PSI TFA salt formulations in vivo. The following sections address common issues related to compound stability, formulation, and biological activity that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound salt formulation shows lower-than-expected efficacy in vivo. What are the potential causes?
A1: Lower-than-expected in vivo efficacy of a compound formulated as a Trifluoroacetic acid (TFA) salt can stem from several factors. TFA is often used during peptide synthesis and purification, but it can sometimes interfere with biological systems or the compound itself.
Potential causes include:
-
Direct Biological Effects of TFA: Residual TFA in the formulation can have its own biological effects, potentially confounding experimental results. Some studies suggest that TFA can induce pro-inflammatory responses.
-
In Vivo Instability: The TFA counterion may affect the solubility and stability of your primary compound (PSI) under physiological conditions, leading to aggregation or premature degradation.
-
pH Alterations: High concentrations of TFA can lower the local pH at the injection site, potentially causing irritation, poor absorption, or degradation of the active compound.
-
Assay Interference: If the efficacy readout involves sensitive biological assays, TFA might directly interfere with the assay components, leading to inaccurate measurements.
It is often recommended to perform a salt exchange to replace TFA with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, before in vivo administration.
Q2: What is a TFA salt exchange, and why is it important?
A2: A TFA salt exchange is a process used to replace the trifluoroacetate (B77799) counterion associated with a synthesized peptide or small molecule with a more physiologically compatible one like acetate (CH₃COO⁻) or chloride (Cl⁻). This is crucial because TFA can cause undesirable effects in vivo, including toxicity or altering the compound's solubility and stability. Switching to an acetate or hydrochloride salt can significantly improve the compound's tolerability and may lead to more reliable and reproducible in vivo data.
Q3: How can I confirm that the TFA salt is the cause of my issues?
A3: To determine if the TFA salt is the source of your efficacy problems, a well-controlled pilot study is recommended. This involves comparing the performance of your original this compound salt with a version that has undergone a salt exchange.
Experimental Workflow for Diagnosing TFA-Related Issues
Caption: Workflow for comparing this compound and PSI Acetate efficacy.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Neutral pH Buffers
Problem: The this compound compound precipitates when formulated in a standard physiological buffer (e.g., PBS at pH 7.4).
Troubleshooting Steps:
-
Assess pH-Dependent Solubility: Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4). Peptides, in particular, often have an isoelectric point (pI) at which they are least soluble.
-
Use Co-solvents: If pH adjustment is not sufficient, consider adding biocompatible co-solvents. The choice of co-solvent depends on the properties of PSI and the intended route of administration.
Co-solvent Typical Concentration Range Notes DMSO 1-10% Use with caution; can have its own biological effects. PEG 300/400 10-40% Generally well-tolerated; increases viscosity. Ethanol 5-15% Suitable for some routes but can cause irritation. Solutol HS 15 1-20% Non-ionic solubilizer and emulsifying agent. -
Perform a Salt Exchange: As TFA salts can sometimes exhibit lower solubility than their acetate or hydrochloride counterparts, performing a salt exchange (see protocol below) is a highly recommended step.
Issue 2: High Inter-animal Variability in Efficacy Studies
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure that the PSI compound is fully dissolved and the formulation is homogenous before administration. Vortex and visually inspect for any precipitates before drawing each dose.
-
Refine Administration Technique: Inconsistent administration (e.g., subcutaneous vs. intraperitoneal injection depth) can lead to variable absorption. Ensure all personnel are trained on a standardized technique.
-
Consider Alternative Delivery Routes: If absorption from the current route is inherently variable, explore alternatives. For example, intravenous (IV) administration bypasses absorption barriers and typically results in less variability, although it may alter the pharmacokinetic profile.
-
Evaluate Compound Stability: The stability of the formulated this compound can impact results. Assess the stability of your dosing solution over the duration of the experiment. It is advisable to prepare fresh formulations daily unless stability data indicates otherwise.
Illustrative PSI Signaling Pathway
Caption: Hypothetical pathway showing PSI action and potential TFA interference.
Experimental Protocols
Protocol: TFA to Acetate Salt Exchange using Ion-Exchange Chromatography
Objective: To replace the trifluoroacetate counterion of PSI with acetate to improve in vivo tolerability and performance.
Materials:
-
This compound salt
-
AG1-X8 Resin (or similar strong basic anion-exchange resin), acetate form
-
Acetic acid solution (0.1 M)
-
Deionized water
-
Chromatography column
-
Lyophilizer
Methodology:
-
Resin Preparation:
-
Prepare a slurry of the AG1-X8 resin in deionized water and pour it into a chromatography column.
-
Wash the resin with 10 column volumes (CV) of deionized water.
-
Equilibrate the resin by washing with 10-15 CV of 0.1 M acetic acid solution.
-
Finally, wash the resin with deionized water until the pH of the eluate is neutral (pH ~7.0).
-
-
Sample Loading:
-
Dissolve the this compound salt in a minimal amount of deionized water. The concentration should be optimized to ensure the compound does not precipitate.
-
Load the dissolved sample onto the top of the equilibrated resin bed.
-
-
Elution:
-
Elute the compound from the column using deionized water. The positively charged PSI will not bind to the resin, while the negatively charged TFA⁻ ions will be exchanged for acetate (CH₃COO⁻).
-
Collect fractions and monitor the elution of your compound using a suitable analytical method (e.g., UV absorbance at 280 nm for peptides).
-
-
Pooling and Lyophilization:
-
Pool the fractions containing your purified PSI acetate.
-
Freeze the pooled solution and lyophilize it to obtain the final PSI acetate powder.
-
-
Quality Control:
-
Confirm the successful removal of TFA using a method like ¹⁹F-NMR or ion chromatography.
-
Verify the purity and identity of the final PSI acetate product using HPLC and Mass Spectrometry.
-
Technical Support Center: Mitigating Non-Specific Binding of Peptides with TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating issues arising from trifluoroacetic acid (TFA) associated with synthetic peptides. TFA is a common counter-ion used during peptide purification that can lead to non-specific binding and other experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
Trifluoroacetic acid (TFA) is a strong ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying synthetic peptides. During purification, the positively charged amino acid residues (like Lysine, Arginine, and Histidine) and the N-terminus of the peptide form salt bridges with the negatively charged trifluoroacetate (B77799) anion. As a result, the final lyophilized peptide product is often a TFA salt.
Q2: How can residual TFA affect my experiments?
Residual TFA can have several detrimental effects on downstream applications:
-
Altered Biological Activity: The presence of TFA can alter the peptide's conformation and charge, potentially reducing or inhibiting its biological activity.
-
Non-Specific Binding: TFA can promote non-specific interactions between the peptide and surfaces or other molecules in an assay, leading to high background signals and false-positive results.
-
Cellular Toxicity: At certain concentrations, TFA can be toxic to cells, affecting the viability of cell cultures in in-vitro assays.
-
Interference with Assays: TFA can interfere with analytical techniques and binding assays by altering the pH of solutions or competing for binding sites.
Q3: How do I know if TFA is causing issues in my experiments?
Common indicators that residual TFA may be interfering with your experiments include:
-
High background noise in binding assays.
-
Poor reproducibility of experimental results.
-
Lower than expected biological activity of the peptide.
-
Unexpected changes in the pH of your experimental buffer upon addition of the peptide.
-
Evidence of peptide aggregation or precipitation.
Troubleshooting Guide: Addressing TFA-Related Issues
This guide provides solutions to common problems encountered due to TFA contamination in peptide samples.
| Problem | Potential Cause | Recommended Solution |
| High Background in ELISA/Binding Assays | Non-specific binding of the peptide to the plate or other surfaces due to TFA. | Perform a TFA counter-ion exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride. |
| Low Peptide Bioactivity | TFA-induced conformational changes or direct inhibition of biological interactions. | Exchange the TFA counter-ion and optimize the buffer conditions for your assay. |
| Poor Peptide Solubility | The peptide-TFA salt may have poor solubility in your desired buffer. | Attempt to dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO, DMF) before diluting it into your aqueous buffer. Consider a counter-ion exchange to improve solubility. |
| Inconsistent Results Between Batches | Varying levels of residual TFA in different peptide synthesis batches. | Quantify the TFA content in each batch and perform a counter-ion exchange to standardize the peptide salt form. |
Experimental Protocols
Protocol 1: TFA Removal by Counter-Ion Exchange with HCl
This protocol describes the process of replacing the trifluoroacetate counter-ion with a chloride (HCl) counter-ion.
-
Dissolve the Peptide: Dissolve the TFA salt of the peptide in a minimal amount of deionized water.
-
Add Hydrochloric Acid: Add a 10-fold molar excess of hydrochloric acid (HCl) to the peptide solution.
-
Incubate: Gently mix the solution and allow it to incubate at room temperature for at least one hour.
-
Lyophilize: Freeze the solution using liquid nitrogen or a dry ice/acetone bath and lyophilize it to remove the water and excess HCl.
-
Repeat (Optional but Recommended): For complete removal of TFA, redissolve the peptide in deionized water and repeat the lyophilization step two more times.
-
Final Product: The final product will be the peptide-HCl salt.
Protocol 2: TFA Removal by Counter-Ion Exchange with Acetic Acid
This protocol is an alternative to the HCl exchange, using a weaker acid which may be preferable for sensitive peptides.
-
Dissolve the Peptide: Dissolve the peptide-TFA salt in a minimal volume of deionized water.
-
Add Acetic Acid: Add a solution of 10% (v/v) acetic acid in deionized water to the peptide solution. The volume of the acetic acid solution should be at least 100 times the volume of the initial peptide solution.
-
Incubate: Gently agitate the solution and incubate for at least one hour at room temperature.
-
Lyophilize: Freeze the solution and lyophilize until all the liquid is removed.
-
Repeat for Completeness: To ensure thorough removal of TFA, it is advisable to repeat the process of dissolving in deionized water and lyophilizing two more times.
-
Final Product: The resulting product will be the peptide-acetate salt.
Quantitative Data Summary
The effectiveness of TFA removal can be quantified by various analytical methods. The table below summarizes the reduction in TFA content after different ion-exchange procedures.
| Method | Initial TFA Content (%) | TFA Content After 1st Exchange (%) | TFA Content After 3rd Exchange (%) |
| HCl Exchange & Lyophilization | 100 | ~10-15 | <1 |
| Acetic Acid Exchange & Lyophilization | 100 | ~15-20 | <2 |
| Repeated Water Lyophilization | 100 | ~40-50 | ~10-15 |
Data are representative and can vary based on the peptide sequence and initial TFA salt content.
Visual Guides
Below are diagrams illustrating the concepts and workflows discussed in this guide.
Caption: Workflow from peptide synthesis to TFA-related problems and the solution.
Caption: Decision workflow for TFA removal via HCl counter-ion exchange.
Validation & Comparative
A Comparative Guide to Proteasome Inhibitors: PSI TFA vs. MG132
For researchers, scientists, and drug development professionals navigating the landscape of proteasome inhibitors, selecting the appropriate tool is paramount for achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of two widely used peptide aldehyde proteasome inhibitors: PSI (Z-Ile-Glu(OtBu)-Ala-Leu-al) TFA and MG132 (Z-Leu-Leu-Leu-al). We will delve into their mechanisms of action, compare their inhibitory profiles with supporting data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action and Specificity
Both PSI and MG132 are potent, cell-permeable, and reversible inhibitors of the proteasome, a multi-catalytic protease complex crucial for protein degradation. They primarily target the 20S catalytic core of the 26S proteasome. Their inhibitory action is centered on the active site threonine residues within the β-subunits of the proteasome. The aldehyde group in both peptides forms a reversible covalent bond with the active site hydroxyl group, thus blocking substrate access and proteolytic activity.
PSI TFA is recognized as a specific inhibitor of the chymotrypsin-like activity of the proteasome.[1][2] This specificity allows for a more targeted investigation of the roles of this particular proteolytic activity in cellular processes.
MG132 , on the other hand, exhibits a broader inhibitory profile. While it is a potent inhibitor of the chymotrypsin-like activity, it also inhibits the caspase-like and, to a lesser extent, the trypsin-like activities of the proteasome.[3] At higher concentrations, MG132 is also known to inhibit other cellular proteases such as calpains.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and MG132, highlighting their inhibitory potency against the different catalytic activities of the proteasome. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and substrate used.
Table 1: Comparison of IC50 Values for Proteasome Inhibition
| Inhibitor | Chymotrypsin-Like Activity (IC50) | Trypsin-Like Activity (IC50) | Caspase-Like (PGPH) Activity (IC50) |
| This compound | ~0.25 µM (acidic), ~6.5 µM (neutral) | Not widely reported | Not widely reported |
| MG132 | ~0.1 - 0.22 µM[3][5] | ~34.4 µM[3] | ~2.95 µM[3] |
Table 2: Cytotoxicity in Various Cell Lines
| Inhibitor | Cell Line | Cytotoxicity (IC50) |
| This compound | HL-60 (Human Leukemia) | ~4.9 nM |
| KG-1a (Human Leukemia) | ~17.5 nM | |
| RWLeu-4 (Human Leukemia) | ~7.8 nM | |
| AR230 (Human Leukemia) | ~7.3 nM | |
| K562 (Human Leukemia) | ~10 nM | |
| MG132 | HeLa (Human Cervical Cancer) | ~5 µM (24h)[6] |
| C6 glioma | 18.5 µM (24h)[6] | |
| HeLa, CaSki, C33A (Cervical Cancer) | 2.1 µM, 3.2 µM, 5.2 µM (48h)[6] |
Impact on Cellular Pathways
NF-κB Signaling Pathway
Proteasome inhibitors are well-known for their ability to suppress the activation of the transcription factor NF-κB.[1][2] In its inactive state, NF-κB is bound to its inhibitor, IκBα, in the cytoplasm. Upon stimulation by signals like TNF-α, IκBα is phosphorylated and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.
Both This compound and MG132 effectively block the degradation of IκBα, thereby preventing NF-κB activation.[1][4] This makes them valuable tools for studying the role of the NF-κB pathway in various cellular contexts, including inflammation and cancer.
Apoptosis Induction
A primary consequence of proteasome inhibition in cancer cells is the induction of apoptosis. This occurs through multiple mechanisms, including the accumulation of pro-apoptotic proteins that are normally degraded by the proteasome, and the inhibition of pro-survival pathways like NF-κB.[7][8][9]
This compound has been shown to induce apoptosis in various cell types, including neuronal and leukemia cells.[10] By inhibiting the proteasome, PSI leads to the accumulation of ubiquitinated proteins, triggering cellular stress and activating apoptotic cascades.[10]
MG132 is a well-established inducer of apoptosis.[7] It can activate the c-Jun N-terminal kinase (JNK1), which initiates apoptosis.[4] Furthermore, by inhibiting NF-κB, MG132 blocks the transcription of anti-apoptotic genes, tipping the cellular balance towards cell death.[8]
Experimental Protocols
Proteasome Activity Assay
This protocol describes a general method to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.
Materials:
-
Cells of interest
-
This compound and MG132
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Culture and treat cells with desired concentrations of this compound or MG132. Wash cells with cold PBS and lyse on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.
-
Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Inhibitor Incubation: Add this compound or MG132 at various concentrations to the respective wells and incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Add the specific fluorogenic substrate to each well.
-
Measurement: Immediately measure the fluorescence kinetically at 37°C (Excitation: ~350-380 nm, Emission: ~440-460 nm).
-
Data Analysis: Calculate the rate of substrate cleavage. Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of the inhibitors.
Materials:
-
Cells of interest
-
This compound and MG132
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with a range of concentrations of this compound or MG132 for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for cytotoxicity.
Visualizations
Caption: Mechanism of proteasome inhibition by this compound and MG132.
Caption: General workflow for comparing proteasome inhibitors.
Caption: Inhibition of the NF-κB pathway by proteasome inhibitors.
Conclusion
Both this compound and MG132 are valuable tools for studying the ubiquitin-proteasome system. The choice between them depends on the specific research question. This compound , with its higher specificity for the chymotrypsin-like activity, is an excellent choice for dissecting the precise roles of this catalytic subunit. MG132 , with its broader inhibitory profile, is a well-established and potent tool for inducing a more general proteasome inhibition, leading to robust effects on apoptosis and NF-κB signaling. Researchers should consider the potential off-target effects of MG132, especially at higher concentrations. The experimental data and protocols provided in this guide are intended to aid in the rational selection and effective use of these important research reagents.
References
- 1. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteasome inhibitor prevents activation of NF‐kappa B and stabilizes a newly phosphorylated form of I kappa B‐alpha that is still bound to NF‐kappa B. | The EMBO Journal [link.springer.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. tebubio.com [tebubio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
A Comparative Guide to Proteasome Inhibitors: PSI TFA vs. Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent proteasome inhibitors: PSI TFA and Bortezomib (B1684674). We will delve into their mechanisms of action, target specificity, and cellular effects, supported by experimental data to inform research and drug development decisions.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, including those that regulate cell cycle progression, apoptosis, and signal transduction. The 26S proteasome, the central protease of this system, is a multi-catalytic complex. Its proteolytic activity is primarily carried out by three distinct active sites within its 20S core particle: the chymotrypsin-like (CT-L) activity (β5 subunit), the trypsin-like activity (β2 subunit), and the caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity (β1 subunit). By inhibiting the proteasome, particularly the chymotrypsin-like activity, proteasome inhibitors can induce cell cycle arrest and apoptosis, making them a cornerstone of cancer therapy, especially in hematological malignancies.
Mechanism of Action: A Tale of Two Warheads
While both this compound and Bortezomib target the proteasome, their distinct chemical structures lead to different modes of interaction with the catalytic subunits.
This compound (Proteasome Inhibitor I, Z-Ile-Glu(OtBu)-Ala-Leu-CHO) is a peptide aldehyde. The aldehyde functional group acts as an electrophilic "warhead" that reacts with the N-terminal threonine residue of the active sites within the 20S proteasome. This interaction forms a reversible hemiacetal adduct, thereby blocking substrate access and inhibiting proteolytic activity.[1][2] PSI is known to inhibit the chymotrypsin-like activity of the proteasome and has been shown to induce the accumulation of ubiquitinated proteins in neuronal cells.[2]
Bortezomib (Velcade®, PS-341) is a dipeptide boronate.[3] Its boronic acid moiety forms a reversible, yet stable, tetrahedral intermediate with the active site threonine of the proteasome.[2][4] This interaction primarily targets the chymotrypsin-like (β5) subunit with high affinity and specificity.[5][6][7] At higher concentrations, it can also inhibit the caspase-like (β1) activity.[6]
Visualizing the Inhibition
Comparative Efficacy and Specificity
Direct comparative studies on the inhibitory concentration (IC50) of this compound and Bortezomib in the same cell lines are limited. However, available data from various studies provide insights into their relative potencies. It is crucial to note that IC50 values are highly dependent on the cell line and experimental conditions.
Quantitative Data on Inhibitory Activity
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | BC3 (PEL) | Proliferation | 22.0 nM | [8] |
| BCBL1 (PEL) | Proliferation | 53.0 nM | [8] | |
| HL-60 | Apoptosis | ~0.1-50 µM | [9] | |
| Bortezomib | PC3 (Prostate) | Cell Survival | 32.8 nM | [10] |
| H460 (NSCLC) | Apoptosis | ~100 nM | [3] | |
| MM.1S (Myeloma) | Cell Viability | 7.5 nM | [11] | |
| RPMI-8226 (Myeloma) | Cell Viability | 4.5 nM | [11] | |
| U266 (Myeloma) | Cell Viability | 6.1 nM | [11] | |
| NSCLC cell lines | Growth Inhibition | 5 - 83 nM | [12] | |
| Mouse Myeloma | Cell Viability | 22 - 32 nM | [13] |
PEL: Primary Effusion Lymphoma; NSCLC: Non-Small Cell Lung Cancer.
A study comparing the proteasome subunit specificity of Bortezomib (PS-341) with a peptide aldehyde inhibitor, BzLLLCOCHO, which is structurally related to PSI, revealed significant differences.
Subunit Specificity Comparison
| Inhibitor | Chymotrypsin-like (CT-L) | Trypsin-like | Peptidylglutamyl-peptide hydrolysing (PGPH) | Reference |
| BzLLLCOCHO | Strong Inhibition | Strong Inhibition | Strong Inhibition | [14] |
| Bortezomib (PS-341) | Complete Inhibition | - | Complete Inhibition | [14] |
This suggests that while Bortezomib is highly selective for the CT-L and PGPH activities, peptide aldehydes like PSI may exhibit broader inhibition across all three catalytic activities of the proteasome.[14]
Downstream Cellular Effects: NF-κB and Apoptosis
Both this compound and Bortezomib trigger similar downstream cellular pathways, primarily through the inhibition of the NF-κB signaling pathway and the induction of apoptosis.
Inhibition of the NF-κB Pathway
The NF-κB transcription factor is a key regulator of inflammation, immunity, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Its activation is dependent on the proteasomal degradation of its inhibitor, IκBα. By preventing IκBα degradation, proteasome inhibitors sequester NF-κB in the cytoplasm, inhibiting its transcriptional activity.[10][14][15]
-
This compound has been shown to decrease the transcriptional activity of NF-κB by 52% at a concentration of 50 nM.[8]
-
Bortezomib is well-documented to inhibit NF-κB activation by preventing IκBα degradation.[10][14] However, some studies suggest that in certain contexts, Bortezomib can paradoxically lead to NF-κB activation.[16]
Induction of Apoptosis
The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, is a primary mechanism by which these inhibitors induce programmed cell death.
-
This compound increases caspase-3/7 activity, key executioners of apoptosis, by 8-fold at a concentration of 50 nM.[8] It is also known to cause massive apoptosis in murine leukemia cells.[2]
-
Bortezomib induces apoptosis through multiple mechanisms, including the accumulation of pro-apoptotic factors like p53 and Bax, and by triggering the unfolded protein response (UPR) due to the buildup of misfolded proteins in the endoplasmic reticulum.[3]
Experimental Protocols
Proteasome Activity Assay (Fluorometric)
This protocol allows for the direct measurement of proteasome activity in cell lysates.
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound, Bortezomib, or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 2 mM ATP).
-
Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.
-
-
Assay Setup (96-well plate):
-
Add 20-50 µg of protein lysate to each well of a black 96-well plate.
-
Include a blank (lysis buffer only) and a positive control (untreated lysate).
-
To determine proteasome-specific activity, add a saturating concentration of a known proteasome inhibitor (e.g., MG-132) to parallel wells.
-
-
Reaction and Measurement:
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation of ~350-380 nm and emission of ~440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence over time).
-
Subtract the rate of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.
-
Cell Viability Assay (e.g., MTT/WST-1)
This protocol assesses the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Bortezomib. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement:
-
For MTT, add a solubilization solution and measure absorbance at ~570 nm.
-
For WST-1, measure absorbance at ~450 nm.
-
-
Data Analysis: Normalize absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.
NF-κB Activation Assay (Western Blot for IκBα)
This protocol indirectly measures NF-κB activation by assessing the degradation of its inhibitor, IκBα.
-
Cell Treatment: Treat cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of pre-treatment with this compound or Bortezomib for various time points.
-
Lysate Preparation: Prepare whole-cell lysates as described previously.
-
SDS-PAGE and Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against IκBα.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation. The presence of the IκBα band in inhibitor-treated samples, despite stimulation, indicates inhibition of the pathway.[14]
Conclusion
Both this compound and Bortezomib are potent inhibitors of the proteasome with significant anti-cancer properties. Their primary distinction lies in their chemical nature—this compound as a peptide aldehyde and Bortezomib as a peptide boronate—which influences their interaction with the proteasome's active sites and their subunit specificity. While Bortezomib is a clinically approved drug with a well-defined profile targeting the chymotrypsin-like activity of the proteasome, PSI and related peptide aldehydes may offer a broader spectrum of inhibition. The choice between these inhibitors for research purposes will depend on the specific questions being addressed, with considerations for target selectivity and desired downstream effects. The provided experimental protocols offer a starting point for the direct comparison of these and other proteasome inhibitors in various cellular contexts.
References
- 1. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 4. Exploring the Proteolysis Mechanism of the Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 8. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for the Critical Roles of NF-κB p65 and Specificity Proteins in the Apoptosis-Inducing Activity of Proteasome Inhibitors in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Decoding the secrets: how conformational and structural regulators inhibit the human 20S proteasome [frontiersin.org]
- 15. Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | C32H50N4O8 | CID 9960660 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effect of PSI (TFA Salt) on the 20S Proteasome
This guide provides a detailed comparison of the proteasome inhibitor PSI (Z-Ile-Glu(OtBu)-Ala-Leu-al) trifluoroacetate (B77799) salt with other common proteasome inhibitors. The information is intended for researchers, scientists, and drug development professionals working in fields requiring the modulation of proteasome activity.
Introduction to 20S Proteasome Inhibition
The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins in eukaryotic cells. This system plays a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. Inhibition of these activities has become a significant therapeutic strategy, particularly in oncology.
PSI (Z-Ile-Glu(OtBu)-Ala-Leu-al), a synthetic peptide aldehyde, is a potent and cell-permeable inhibitor of the 20S proteasome.[1] It primarily targets the chymotrypsin-like activity of the proteasome.[1] This guide compares the inhibitory profile of PSI with other well-established proteasome inhibitors, providing quantitative data, detailed experimental protocols for its validation, and visual diagrams of the relevant biological pathway and experimental workflow.
Performance Comparison of Proteasome Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PSI and other widely used proteasome inhibitors against the three catalytic activities of the 20S proteasome. Lower IC50 values indicate higher potency.
| Inhibitor | Type | Chymotrypsin-Like (β5) IC50 | Trypsin-Like (β2) IC50 | Caspase-Like (β1) IC50 |
| PSI (TFA Salt) | Peptide Aldehyde (Reversible) | ~100 nM[2] | Weaker Inhibition | Weaker Inhibition |
| Bortezomib | Peptide Boronate (Reversible) | ~7 nM[3] | ~3500 nM[4] | ~31 nM[4] |
| Carfilzomib | Peptide Epoxyketone (Irreversible) | ~5 nM[5] | ~379 nM[6] | ~618 nM[6] |
| Ixazomib | Peptide Boronate (Reversible) | 3.4 nM[4] | 3500 nM[4] | 31 nM[4] |
| MG132 | Peptide Aldehyde (Reversible) | ~100 nM[2] | Weak Inhibition | Weak Inhibition |
| Lactacystin | β-lactone (Irreversible) | ~70 nM[1] | No significant inhibition | No significant inhibition |
Experimental Protocols
In Vitro 20S Proteasome Activity Assay
This protocol describes the methodology to validate the inhibitory effect of PSI on the chymotrypsin-like activity of the purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S Proteasome
-
PSI (TFA Salt)
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS
-
Dimethyl Sulfoxide (DMSO)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified 20S proteasome in assay buffer.
-
Prepare a 10 mM stock solution of PSI in DMSO. Create a serial dilution of the PSI stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a 10 mM stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO. Dilute the stock solution in assay buffer to a working concentration of 200 µM.
-
-
Assay Setup:
-
Add 80 µL of assay buffer to each well of a black 96-well plate.
-
Add 10 µL of the various dilutions of PSI to the respective wells. For the control wells (no inhibitor), add 10 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 10 µL of the 20S proteasome solution to all wells except for the blank (substrate only) wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the 200 µM Suc-LLVY-AMC working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and the point of inhibition by compounds like PSI.
Caption: The Ubiquitin-Proteasome Pathway and site of PSI inhibition.
Experimental Workflow for 20S Proteasome Inhibition Assay
This diagram outlines the sequential steps of the in vitro assay to determine the inhibitory effect of PSI.
Caption: Workflow for the in vitro 20S proteasome activity assay.
References
A Comparative Guide to Validating the Apoptotic Pathway Induced by PSI TFA
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptotic pathway induced by PSI TFA (Proteasome Inhibitor I, Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde TFA) with other widely used proteasome inhibitors: MG-132, Bortezomib, and Carfilzomib (B1684676). This document summarizes key performance data, details experimental protocols for apoptosis validation, and visualizes the underlying molecular pathways and workflows.
Comparative Performance of Proteasome Inhibitors in Inducing Apoptosis
The efficacy of proteasome inhibitors in inducing apoptosis varies between different compounds and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) for cytotoxicity and the impact on key apoptotic markers for this compound and its alternatives.
| Table 1: Cytotoxicity (IC50) of Proteasome Inhibitors in Leukemia Cell Lines | ||||
| Compound | Cell Line | IC50 (nM) | Time (h) | Assay |
| This compound | HL-60 | 4.9 | Not Specified | Not Specified |
| KG-1a | 17.5 | Not Specified | Not Specified | |
| RWLeu-4 | 7.8 | Not Specified | Not Specified | |
| K562 | 10 | Not Specified | Not Specified | |
| MG-132 | C6 Glioma | 18500 | 24 | MTT |
| Bortezomib | T-ALL cell lines (average) | ~10 | 72 | Viability |
| AML cell lines (average) | 5-10 | 48 | MTT | |
| CML CD34+38- | 8.93 | 24 | Viable Cell Count | |
| Carfilzomib | BCP-ALL (median) | Not Specified | Not Specified | alamarBlue |
| T-ALL (median) | 8.6 | Not Specified | alamarBlue |
| Table 2: Impact of Proteasome Inhibitors on Apoptotic Markers | |||
| Compound | Effect on Caspase Activity | Effect on Bcl-2 Family Proteins | Key Findings |
| This compound | Increases caspase-3/7 activity. | Not explicitly detailed in the provided search results. | Reduces NF-κB activity by 52% at 50 nM. |
| MG-132 | Dose-dependent activation of caspases-3, -8, and -9.[1] 13.5-fold increase in caspase-9 and 13.4-fold increase in caspase-3 activity in U937 cells (when combined with PTX).[2] | Downregulates Bcl-2 and XIAP; upregulates Bax.[3] No effect on Bcl-2 and Bcl-xL in NCI-H1703 cells, but modulates Mcl-1.[4] | Induces G2/M cell cycle arrest and mitochondrial dysfunction.[3] |
| Bortezomib | Induces activation of caspases-3, -8, and -9.[5] 1.7 to 2-fold increase in caspase-3 activity in myeloma cells.[6] | Decreases Bcl-xL levels and increases Mcl-1 and Noxa.[7] Does not affect Bcl-2 levels.[7] | Triggers both apoptosis and autophagy.[5] Induces ER stress.[5] |
| Carfilzomib | Increases levels of cleaved caspases-3, -8, and -9 more potently than Bortezomib.[5] | Decreases Bcl-2 and Mcl-1; increases Bax.[8] | Activates and enhances the extrinsic apoptosis pathway by stabilizing Death Receptor 5 (DR5). |
Signaling Pathway of Proteasome Inhibitor-Induced Apoptosis
Proteasome inhibitors induce apoptosis through a multi-faceted mechanism that involves the disruption of protein homeostasis, leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Inhibition of the proteasome leads to the accumulation of misfolded and polyubiquitinated proteins, causing endoplasmic reticulum (ER) stress. This, in turn, can trigger the unfolded protein response (UPR), which can initiate apoptosis if the stress is prolonged. Furthermore, proteasome inhibition prevents the degradation of pro-apoptotic proteins such as p53, Bax, and Bak, while also stabilizing inhibitors of anti-apoptotic proteins. A key mechanism is the inhibition of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes. By preventing the degradation of IκBα, proteasome inhibitors keep NF-κB sequestered in the cytoplasm, thereby sensitizing cells to apoptosis.
Caption: Apoptotic pathway induced by this compound.
Experimental Workflow for Validating Apoptosis
Validating the induction of apoptosis by a compound like this compound involves a series of well-established experimental procedures. The typical workflow begins with treating the cells of interest with the compound, followed by assays to detect the key hallmarks of apoptosis, including changes in the plasma membrane, activation of caspases, and DNA fragmentation.
Caption: Experimental workflow for apoptosis validation.
Detailed Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the quantitative analysis of apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using this compound at various concentrations and for different time points. Include untreated and vehicle-only controls.
-
Harvest the cells (for adherent cells, use gentle trypsinization) and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorometric caspase-3/7 assay kit
-
Treated and control cells cultured in a 96-well plate
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot for PARP Cleavage and Bcl-2 Family Proteins
This protocol detects changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Mcl-1, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system. The appearance of the 89 kDa cleaved PARP fragment is a hallmark of apoptosis. Analyze the changes in the expression levels of Bcl-2 family proteins relative to the loading control.[9]
References
- 1. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentoxifylline and the proteasome inhibitor MG132 induce apoptosis in human leukemia U937 cells through a decrease in the expression of Bcl-2 and Bcl-XL and phosphorylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. e-century.us [e-century.us]
- 9. The novel proteasome inhibitor carfilzomib induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of a Novel Compound's Effect on Endothelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of publicly available data on a compound specifically named "PSI TFA," this guide provides a comprehensive framework for the independent verification of any novel compound's effects on endothelial cells. By following the outlined experimental protocols and data presentation formats, researchers can objectively compare the performance of a test compound, such as "this compound," against established alternatives.
Comparative Data Summary
To facilitate a clear and objective comparison, all quantitative results from the experimental assays should be organized into a structured table. This allows for a direct assessment of the test compound's performance relative to positive and negative controls.
Table 1: Template for Comparative Analysis of a Compound's Effect on Endothelial Cell Function
| Assay | Parameter Measured | "this compound" (Test Compound) | Positive Control (e.g., VEGF) | Negative Control (Vehicle) | Known Inhibitor (e.g., Sunitinib) |
| Proliferation Assay | Cell Viability (OD at 450 nm) | Insert experimental data | Insert experimental data | Insert experimental data | Insert experimental data |
| Migration Assay | % Wound Closure | Insert experimental data | Insert experimental data | Insert experimental data | Insert experimental data |
| Tube Formation Assay | Total Tube Length (µm) | Insert experimental data | Insert experimental data | Insert experimental data | Insert experimental data |
| Dose-Response | IC50 / EC50 (µM) | Insert experimental data | N/A | N/A | Insert experimental data |
Experimental Protocols
The following methodologies for key in vitro assays are essential for evaluating the impact of a compound on endothelial cell functions critical to angiogenesis.
Endothelial Cell Proliferation Assay
This assay is fundamental for determining a compound's effect on cell growth and viability.[1][2]
-
Objective: To quantify the number of living and dividing endothelial cells following treatment with the test compound.
-
Methodology:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate and allow for overnight adherence.
-
Treat the cells with a range of concentrations of "this compound," a positive control (e.g., 20 ng/mL Vascular Endothelial Growth Factor - VEGF), a vehicle control, and a known inhibitor.
-
After a 48- to 72-hour incubation period, add a cell proliferation reagent (e.g., MTT or WST-1).
-
Measure the optical density (OD) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Scratch (Wound Healing) Migration Assay
This widely used method assesses the effect of a compound on cell motility.[3]
-
Objective: To measure the rate of endothelial cell migration into a cell-free area.
-
Methodology:
-
Grow HUVECs in a multi-well plate to form a confluent monolayer.
-
Create a uniform scratch or "wound" through the monolayer using a sterile pipette tip.
-
Replace the medium with fresh medium containing the respective test compounds.
-
Capture images of the wound at the beginning of the experiment (0 hours) and after 12-18 hours.
-
Quantify the migration rate by measuring the change in the wound area over time, typically expressed as a percentage of wound closure.
-
Tube Formation Assay
This assay is a cornerstone for evaluating the potential of a compound to modulate the later stages of angiogenesis, where endothelial cells differentiate to form capillary-like structures.[4][5][6][7]
-
Objective: To assess the ability of a compound to promote or inhibit the formation of three-dimensional tubular networks by endothelial cells.
-
Methodology:
-
Coat the wells of a 96-well plate with a basement membrane matrix extract, such as Matrigel, and allow it to solidify.[6]
-
Seed HUVECs onto the matrix in a medium containing the test compounds.
-
Incubate for 6-18 hours, during which tube formation occurs.[4]
-
Visualize the resulting networks using a microscope and capture images.
-
Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.
-
Visualizations of Key Processes
Diagrams are provided to illustrate the complex signaling pathways within endothelial cells and the logical flow of the experimental verification process.
Caption: Key signaling pathways activated by VEGF in endothelial cells.
Caption: A logical workflow for the independent verification of a compound.
References
- 1. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Proteasome Inhibitor I (PSI) Against Different Proteasome Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteasome inhibitor PSI (Z-Ile-Glu(OtBu)-Ala-Leu-al), focusing on its specificity against the catalytic subunits of the 20S proteasome. The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a key therapeutic strategy, particularly in oncology. Understanding the specificity of inhibitors like PSI is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
Introduction to PSI and the Proteasome
Proteasome Inhibitor I (PSI), a synthetic peptide aldehyde, is a potent and reversible inhibitor of the proteasome.[1][2] The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Its catalytic activity resides within the 20S core particle, which is composed of four stacked rings. The two inner rings contain the active sites, located on the β-subunits. In mammals, the three primary catalytic activities are:
-
Chymotrypsin-like (CT-L): Mediated by the β5 subunit.
-
Trypsin-like (T-L): Mediated by the β2 subunit.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Mediated by the β1 subunit.
The specificity of proteasome inhibitors for these different catalytic subunits can significantly influence their biological effects and therapeutic potential.
Specificity of PSI
While direct comparative data for PSI is limited, the following table provides IC50 values for other well-characterized proteasome inhibitors, offering a valuable context for understanding inhibitor specificity.
Data Presentation: Comparative Inhibitory Activity of Proteasome Inhibitors
| Inhibitor | Target Subunit(s) | IC50 (nM) for β1 (Caspase-like) | IC50 (nM) for β2 (Trypsin-like) | IC50 (nM) for β5 (Chymotrypsin-like) | Reference |
| Bortezomib (Velcade®) | β5, β1 >> β2 | 31 | 3500 | 3.4 | [3] |
| Carfilzomib (Kyprolis®) | β5 >> β1, β2 | >1000 | >1000 | 6 | [3] |
| MG-132 | β5, β1 > β2 | Weak Inhibition | Weak Inhibition | Potent Inhibition | [4] |
| Delanzomib | β5 | Not Inhibited | > 100 | 3.5 | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the proteasome and the specific substrate used.
Mandatory Visualization
Below are diagrams illustrating the ubiquitin-proteasome pathway, the mechanism of action of peptide aldehyde inhibitors, and a typical experimental workflow for assessing proteasome inhibitor activity.
Caption: The Ubiquitin-Proteasome Pathway.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Elucidating the Catalytic Subunit Composition of Distinct Proteasome Subtypes: A Crosslinking Approach Employing Bifunctional Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde,158442-41-2 - 多肽合成孙经理 - 简书 [jianshu.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of PSI TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to compliant chemical handling protocols are paramount. This guide provides essential, step-by-step procedures for the proper disposal of PSI TFA (Trifluoroacetic Acid), a substance that requires specialized handling due to its corrosive nature and potential environmental impact. Following these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Waste Characterization and Hazard Assessment
Before initiating any disposal procedure, it is crucial to characterize the waste stream containing this compound. The nature of the waste will dictate the appropriate disposal route. Trifluoroacetic acid is a strong carboxylic acid that is corrosive and harmful if inhaled.[1] Aqueous solutions will be acidic and may need to be neutralized before disposal, a procedure that should only be performed by trained personnel.[2]
Table 1: Types of this compound Waste and Initial Handling
| Waste Type | Description | Initial Handling Procedure |
| Unused or Expired Solid this compound | Pure, unused, or expired solid compound. | Keep in the original, clearly labeled container and treat as chemical waste.[2] |
| Aqueous Solutions | Solutions of this compound in buffers or other aqueous media. | These solutions are acidic and require careful handling. Neutralization may be an option before disposal.[2] |
| Organic Solvent Solutions | Solutions of this compound in organic solvents. | Must be disposed of as hazardous chemical waste. Do not mix with aqueous or other incompatible waste streams.[2] |
| Contaminated Materials | Personal Protective Equipment (PPE), weigh boats, pipette tips, etc., that have come into contact with this compound. | Place all contaminated items into a clearly labeled, sealed plastic bag or container for disposal as chemical waste.[2][3] |
| Cell Culture Media | Media from experiments involving cells treated with this compound. | May be considered biohazardous waste and should be handled according to institutional protocols for such waste.[2] |
Personal Protective Equipment (PPE) and Safe Handling
When handling any form of this compound waste, wearing the appropriate Personal Protective Equipment is mandatory to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[4] |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield.[4] |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5][6] |
Always handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[4][5][6]
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of different forms of this compound waste.
-
Segregation : Keep the compound in its original, clearly labeled container.[2]
-
Waste Collection : Place the container in a designated hazardous waste collection bin.
-
Institutional Protocol : Follow your institution's specific procedures for chemical waste pickup and disposal, which is typically handled by the Environmental Health and Safety (EHS) department.[2][5]
-
Collection : Collect all aqueous waste containing this compound in a designated, properly sealed, and labeled hazardous waste container.[5] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass.[4]
-
Labeling : Clearly label the container as "Hazardous Waste" and list all chemical constituents, including "Trifluoroacetic Acid" and its approximate concentration.[2][3]
-
Neutralization (for trained personnel only) :
-
Work in a chemical fume hood and wear appropriate PPE.[2]
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, to the aqueous waste while stirring.[2]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.[2]
-
Continue adding the base until the pH is neutral (pH 6-8).
-
-
Disposal : Arrange for the collection of the (neutralized) hazardous waste through your institution's EHS department.[5] Do not pour down the drain.[5]
-
Segregation : Do not mix with aqueous or other incompatible waste streams.[2]
-
Collection : Collect the organic solvent waste in a designated, properly sealed, and labeled solvent waste container.[2]
-
Labeling : Clearly label the container with all chemical constituents, including the specific solvent and "Trifluoroacetic Acid".[2]
-
Disposal : Arrange for disposal through your institution's EHS department.[5]
-
Collection : Place all contaminated items (e.g., gloves, weigh boats, pipette tips) into a clearly labeled, sealed plastic bag or container.[2]
-
Labeling : Label the container as "Hazardous Waste" and list the chemical contaminant (this compound).[2]
-
Disposal : Dispose of the container through your institution's chemical waste management stream.[2]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Table 3: Spill Response Actions
| Spill Size | Action |
| Small Spill (<500 mL) within a fume hood | Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[3] Carefully collect the absorbed material into a designated hazardous waste container. |
| Large Spill (>500 mL) or any spill outside a fume hood | Evacuate the area immediately and alert your supervisor and EHS office.[3][4][5] Do not attempt to clean up the spill yourself.[7] |
For any personnel exposure, seek immediate medical attention. If the chemical is spilled on the body or clothes, remove contaminated clothing and rinse the affected area thoroughly in an emergency shower for at least 15 minutes.[5]
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PSI TFA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling PSI TFA, a reagent where the primary hazard is associated with Trifluoroacetic Acid (TFA). Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Immediate Safety and Hazard Information
Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] All handling and disposal procedures should be based on the significant hazards of TFA.
Key Hazards:
-
Inhalation Toxicity: Harmful if inhaled, potentially causing respiratory irritation.[1][4]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory:
| Activity | Required PPE |
| Routine Handling & Solution Preparation | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)[1] - Laboratory coat |
| Handling of Lyophilized Powder | - All PPE for routine handling- Respiratory protection (e.g., N95 mask or use of a fume hood) to prevent inhalation of fine particles.[5] |
| Large Volume Operations or Potential for Splash | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron or full-body suit |
| Emergency Situations (e.g., Spills) | - Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation- Chemical-resistant gloves, boots, and full-body suit |
Glove Selection and Breakthrough Times
The selection of appropriate gloves is critical. Below is a summary of breakthrough times for various glove materials when handling Trichloroacetic Acid (>99%), a related chemical, which can serve as a conservative guide. Always consult the glove manufacturer's specific chemical resistance data for Trifluoroacetic Acid.
| Glove Material | Breakthrough Time (minutes) |
| Glove Type 1 | 15 |
| Glove Type 2 | 30 |
| Glove Type 3 | 23 |
| Glove Type 4 | 10 |
Source: Starlab Group Chemical Breakthrough Times[6]
Operational and Disposal Plans
Handling and Use
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[5][7]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]
-
Weighing Lyophilized Powder: To minimize moisture absorption, allow the container to warm to room temperature in a desiccator before opening. Weigh the required amount quickly and reseal the container tightly.[5]
-
Reconstitution: Dissolve the peptide in a suitable sterile buffer or solvent. Gentle swirling or vortexing is recommended to aid dissolution.[5]
Storage
-
Lyophilized Peptide: Store the lyophilized this compound in a tightly sealed container in a freezer at -20°C for long-term storage.[5]
-
Solutions: For short-term storage, peptide solutions can be refrigerated at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them in a freezer at -20°C or below to avoid repeated freeze-thaw cycles.[5]
Spill Management
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated. If possible, work within a chemical fume hood.
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution and then with soap and water.[8]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up the spill.[8]
-
Disposal
-
Waste Collection: Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and rinsates, in a designated and clearly labeled hazardous waste container. The container must be made of a material compatible with corrosive and acidic waste (e.g., high-density polyethylene (B3416737) (HDPE) or glass) and be securely sealed.[8]
-
Waste Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "PSI Trifluoroacetate," and the approximate concentration and quantity of the waste.[8]
-
Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials and drains.[8]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.[8][9]
Experimental Protocol: Peptide Cleavage from Resin using TFA
This protocol describes the general procedure for cleaving a peptide from the solid support resin using a TFA "cocktail".
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), water, dithiothreitol (B142953) (DTT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin to a reaction vessel.
-
Wash the resin with DCM to remove residual solvents and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[10]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining TFA and appropriate scavengers. A common mixture is TFA:TIS:Water (95:2.5:2.5 v/v/v). Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE). [10]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing to precipitate the peptide.[10]
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation.[10]
-
-
Post-Cleavage Workup:
-
Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers and TFA.
-
Dry the peptide pellet under vacuum.
-
Visual Workflow and Decision-Making Guides
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision tree for selecting the appropriate PPE when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. starlabgroup.com [starlabgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TFA Disposal Methods → Area → Sustainability [product.sustainability-directory.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. kohan.com.tw [kohan.com.tw]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
